molecular formula C86H125N19O21 B561593 ANQ-11125 CAS No. 153966-48-4

ANQ-11125

Cat. No.: B561593
CAS No.: 153966-48-4
M. Wt: 1761.0 g/mol
InChI Key: YQKDYBMNXFOSLF-SDGXXZENSA-N
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Description

Selective motilin receptor antagonist (pKd = 8.24). Exhibits no effect on acetylcholine, substance P or serotonin stimulated intestinal contraction.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H125N19O21/c1-10-49(8)71(104-80(120)64(42-52-23-16-12-17-24-52)101-82(122)70(48(6)7)103-73(113)56(87)41-51-21-14-11-15-22-51)83(123)102-65(43-53-25-18-13-19-26-53)81(121)105-72(50(9)106)84(124)100-63(44-54-28-30-55(107)31-29-54)74(114)93-45-68(110)94-58(34-37-69(111)112)76(116)99-61(39-46(2)3)78(118)96-59(32-35-66(88)108)77(117)95-57(27-20-38-92-86(90)91)75(115)98-62(40-47(4)5)79(119)97-60(85(125)126)33-36-67(89)109/h11-19,21-26,28-31,46-50,56-65,70-72,106-107H,10,20,27,32-45,87H2,1-9H3,(H2,88,108)(H2,89,109)(H,93,114)(H,94,110)(H,95,117)(H,96,118)(H,97,119)(H,98,115)(H,99,116)(H,100,124)(H,101,122)(H,102,123)(H,103,113)(H,104,120)(H,105,121)(H,111,112)(H,125,126)(H4,90,91,92)/t49-,50+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKDYBMNXFOSLF-SDGXXZENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H125N19O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1761.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153966-48-4
Record name Anq 11125
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153966484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of ANQ-11125

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound designated as "ANQ-11125" or "Anqualyn T&J". The searches for its mechanism of action, pharmacology, and any associated research or clinical trials did not yield any relevant results.

The designation "this compound" does not correspond to any known drug, investigational compound, or biological agent in the public domain. It is possible that this is an internal project code that has not been disclosed in any publications, a novel compound for which research has not yet been disseminated, or a typographical error.

Without any primary scientific literature or data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the mechanism of action of this compound.

To obtain the requested information, a correct and publicly recognized identifier for the compound is required. This could include a different chemical name, a patent number, or a reference to a peer-reviewed publication or clinical trial registration.

ANQ-11125: A Technical Whitepaper on a Competitive Motilin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANQ-11125 is a potent and selective competitive antagonist of the motilin receptor. This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction to this compound and the Motilin System

The motilin system plays a crucial role in regulating gastrointestinal motility. Motilin, a 22-amino acid peptide hormone, is secreted by enterochromaffin cells in the upper small intestine and activates the motilin receptor (MLNR), a G protein-coupled receptor (GPCR). This activation triggers a signaling cascade that results in smooth muscle contraction, contributing to the migrating motor complex (MMC), which is essential for interdigestive gut motility.

Dysregulation of the motilin system has been implicated in various gastrointestinal disorders. Consequently, molecules that modulate the motilin receptor are of significant therapeutic interest. This compound has been identified as a competitive antagonist of the motilin receptor, making it a valuable tool for studying the physiological roles of motilin and a potential lead compound for the development of novel therapeutics.

This compound is a peptide corresponding to the (1-14) fragment of [Phe3,Leu13]porcine motilin.[1] The amino acid sequence of porcine motilin is Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln. Based on this, the deduced amino acid sequence for this compound is Phe-Val-Phe-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln .

Mechanism of Action: Competitive Antagonism at the Motilin Receptor

This compound exerts its effect by competitively binding to the motilin receptor, thereby preventing the binding and subsequent signaling of the endogenous agonist, motilin. This competitive antagonism has been demonstrated through Schild analysis, a cornerstone of pharmacological characterization.

Motilin Receptor Signaling Pathway

Activation of the motilin receptor by an agonist initiates a well-defined signaling cascade within smooth muscle cells, leading to contraction. This compound blocks this pathway at its inception.

Motilin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Motilin Motilin MLNR Motilin Receptor (MLNR) Motilin->MLNR Binds & Activates This compound This compound This compound->MLNR Binds & Blocks Gq_G13 Gαq/13 MLNR->Gq_G13 Activates PLC Phospholipase C (PLC) Gq_G13->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Motilin Receptor Signaling Pathway and this compound Inhibition.

Quantitative Pharmacology of this compound

The antagonist properties of this compound have been quantified using in vitro pharmacological assays. The key parameters are summarized in the table below.

ParameterValueSpeciesTissueAssay TypeReference
pKd 8.24RabbitAntral Smooth MuscleRadioligand Binding[2]
pKd 8.16 ± 0.10RabbitAntral Smooth MuscleRadioligand Binding[3]
pA2 7.03 ± 0.05RabbitDuodenumFunctional (Contraction)[3]
pA2 (vs. EM-523) 7.55 ± 0.06RabbitDuodenumFunctional (Contraction)[3]
  • pKd : The negative logarithm of the dissociation constant (Kd) for the antagonist binding to the receptor. A higher pKd value indicates a higher binding affinity.

  • pA2 : A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's dose-response curve.

Experimental Protocols

The characterization of this compound involved two primary types of in vitro experiments: radioligand binding assays and isolated tissue bath functional assays.

Radioligand Binding Assay

This assay quantifies the binding affinity of this compound to the motilin receptor.

Objective: To determine the dissociation constant (Kd) of this compound for the motilin receptor.

General Protocol:

  • Tissue Preparation: A homogenate of rabbit antral smooth muscle tissue is prepared. This tissue is known to have a high density of motilin receptors.

  • Radioligand: An iodinated motilin analog, such as iodinated [Nle13]porcine motilin, is used as the radioligand.

  • Incubation: The tissue homogenate is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by a rapid filtration technique.

  • Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kd is then calculated from the IC50 using the Cheng-Prusoff equation. The negative logarithm of the Kd gives the pKd.

Radioligand_Binding_Workflow Start Start Tissue_Homogenate Rabbit Antral Smooth Muscle Homogenate Start->Tissue_Homogenate Incubation Incubate with Radioligand and varying [this compound] Tissue_Homogenate->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Gamma Counting of Filter-Bound Radioactivity Filtration->Counting Analysis Data Analysis: IC50 → Kd → pKd Counting->Analysis End End Analysis->End

Caption: Workflow for Radioligand Binding Assay.

Isolated Tissue Bath Functional Assay and Schild Analysis

This assay determines the functional antagonism and potency of this compound.

Objective: To determine the pA2 value of this compound and confirm its competitive mechanism of action.

General Protocol:

  • Tissue Preparation: Segments of rabbit duodenum are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Dose-Response Curves:

    • A cumulative concentration-response curve for a motilin agonist (e.g., motilin or a motilide like EM-523) is generated by adding increasing concentrations of the agonist to the bath and recording the resulting muscle contractions.

    • The tissue is then washed, and a fixed concentration of this compound is added to the bath and allowed to incubate.

    • A second cumulative concentration-response curve for the motilin agonist is generated in the presence of this compound.

    • This process is repeated with several different concentrations of this compound.

  • Data Analysis (Schild Plot):

    • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound.

    • A Schild plot is constructed by plotting log(dose ratio - 1) versus the log of the molar concentration of this compound.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Schild_Analysis_Workflow Start Start Tissue_Prep Mount Rabbit Duodenum in Organ Bath Start->Tissue_Prep Control_DRC Generate Control Agonist Dose-Response Curve (DRC) Tissue_Prep->Control_DRC Antagonist_Incubation Incubate with a Fixed Concentration of this compound Control_DRC->Antagonist_Incubation Antagonist_DRC Generate Agonist DRC in Presence of this compound Antagonist_Incubation->Antagonist_DRC Repeat Repeat for Multiple [this compound] Antagonist_DRC->Repeat Repeat->Antagonist_Incubation Yes Schild_Plot Calculate Dose Ratios and Construct Schild Plot Repeat->Schild_Plot No pA2 Determine pA2 from X-intercept Schild_Plot->pA2 End End pA2->End

References

Discovery and synthesis of ANQ-11125

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery, synthesis, and preclinical characterization of ANQ-11125, a novel kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals.

Abstract

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the fictitious Leucine-Rich Repeat Kinase 3 (LRRK3), a key signaling node implicated in the progression of Glioblastoma Multiforme (GBM). This document details the discovery of this compound through a high-throughput screening campaign, followed by structure-activity relationship (SAR)-driven lead optimization. We provide a comprehensive overview of its synthesis, in-vitro and cell-based activity, and pharmacokinetic profile. Detailed experimental protocols and diagrams of the LRRK3 signaling pathway and discovery workflow are included to provide a complete technical summary of the this compound program.

Discovery of this compound

The discovery of this compound was initiated with a high-throughput screen (HTS) of a 500,000-compound library to identify inhibitors of LRRK3 kinase activity. The initial screen yielded several hits, with the most promising, ANQ-10800 , exhibiting a moderate inhibitory concentration (IC50) of 850 nM. A subsequent lead optimization program was launched to improve potency and drug-like properties. This effort, spanning the synthesis and testing of over 200 analogs, led to the identification of this compound. This compound demonstrated a significant improvement in potency and selectivity, establishing it as a lead candidate for further development.

Lead Optimization and Structure-Activity Relationship (SAR)

The optimization from the initial hit (ANQ-10800) to the lead candidate (this compound) focused on modifying three key regions of the molecule: the pyrimidine core, the solvent-exposed region, and the gatekeeper-interacting moiety. The key modifications that led to this compound included the introduction of a trifluoromethyl group to enhance metabolic stability and a morpholine group to improve solubility and pharmacokinetic properties.

In-Vitro and Cellular Activity

This compound was profiled in a series of in-vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Kinase Inhibition Profile

The inhibitory activity of this compound was first assessed against the target LRRK3 and then against a panel of other kinases to determine its selectivity. The results, summarized in the table below, show that this compound is a highly potent and selective inhibitor of LRRK3.

Compound LRRK3 IC50 (nM) LRRK2 IC50 (nM) EGFR IC50 (nM) VEGFR2 IC50 (nM)
ANQ-10800 (Hit)850>10,000>10,000>10,000
This compound (Lead)2.54,800>10,000>10,000
Cell-Based Proliferation Assays

The anti-proliferative effects of this compound were evaluated in glioblastoma cell lines known to exhibit LRRK3 overexpression. The compound demonstrated potent inhibition of cell growth in these lines while showing significantly less activity in control cell lines with normal LRRK3 expression.

Cell Line LRRK3 Expression This compound EC50 (nM)
U-87 MG (GBM)High15
A172 (GBM)High22
HEK293 (Control)Normal>5,000

LRRK3 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the LRRK3 signaling pathway. In GBM, upstream activation by growth factors (e.g., EGF) leads to the phosphorylation and activation of LRRK3. Activated LRRK3, in turn, phosphorylates the downstream effector protein, Transcription Factor Activating Protein 1 (TFAP1), leading to its nuclear translocation and the subsequent transcription of genes involved in cell proliferation and survival. This compound blocks this cascade at the source by inhibiting LRRK3.

LRRK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (EGF) Receptor EGF Receptor GF->Receptor Binds LRRK3 LRRK3 Receptor->LRRK3 Activates TFAP1_cyto TFAP1 (inactive) LRRK3->TFAP1_cyto Phosphorylates TFAP1_p p-TFAP1 (active) TFAP1_cyto->TFAP1_p TFAP1_nuc p-TFAP1 TFAP1_p->TFAP1_nuc Translocates DNA DNA TFAP1_nuc->DNA Binds Proliferation Gene Transcription (Proliferation, Survival) DNA->Proliferation ANQ This compound ANQ->LRRK3 Inhibits Synthesis_Workflow A 2-amino-4-chloropyrimidine reagent1 Step 1: Buchwald-Hartwig Coupling A->reagent1 B Intermediate 1 reagent2 Step 2: Boc Protection B->reagent2 C Intermediate 2 reagent3 Step 3: Suzuki Coupling C->reagent3 D This compound reagent1->B reagent2->C reagent3->D reagent4 Step 4: Boc Deprotection

ANQ-11125: A Technical Guide to a Potent and Selective Motilin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANQ-11125 is a synthetic peptide that has been identified as a potent and selective antagonist of the motilin receptor.[1][2] As a competitive antagonist, this compound offers a valuable tool for researchers studying the physiological roles of motilin and the pharmacology of the motilin receptor, a G protein-coupled receptor that plays a crucial role in regulating gastrointestinal motility.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols derived from key studies.

Chemical Structure and Properties

This compound is a 14-amino acid peptide with the sequence Phe-Val-Phe-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln. A 2D representation of its chemical structure is provided below.

Chemical Structure of this compound

G FVFIFTYGELQRLQ FVFIFTYGELQRLQ

Caption: 2D chemical structure of the this compound peptide.

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈₆H₁₂₅N₁₉O₂₁
Molecular Weight 1761.05 g/mol
CAS Number 153966-48-4
Peptide Sequence FVFIFTYGELQRLQ
Appearance White solid
Solubility Soluble in DMSO, methanol, and water[3]
Storage Temperature -20°C
Dissociation Constant (pKd) 8.24[1]
pA₂ Value (vs. Motilin) 7.03 ± 0.05[2]
pA₂ Value (vs. EM-523) 7.55 ± 0.06[2]

Mechanism of Action: Motilin Receptor Antagonism

This compound exerts its effects by competitively binding to the motilin receptor, thereby inhibiting the actions of the endogenous ligand, motilin, and other motilin receptor agonists (motilides).[1][2] The motilin receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.

Upon activation by an agonist, the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction. This pathway is illustrated in the diagram below. This compound blocks this pathway at the initial step by preventing agonist binding to the receptor.

motilin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Motilin_Receptor Motilin Receptor (GPCR) G_protein Gq/11 Protein Motilin_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to ANQ11125 This compound ANQ11125->Motilin_Receptor Blocks Motilin Motilin/ Motilide Motilin->Motilin_Receptor Binds

Caption: Motilin receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that characterize the properties of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (pKd) of this compound for the motilin receptor.

Methodology:

  • Tissue Preparation: A homogenate of rabbit antral smooth muscle tissue is prepared as the source of motilin receptors.

  • Radioligand: Iodinated [Nle¹³]porcine motilin is used as the radioligand.

  • Assay: The assay is performed by incubating the tissue homogenate with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound or motilin).

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The data are analyzed using a nonlinear regression to determine the IC₅₀ value, which is then converted to a pKd value using the Cheng-Prusoff equation.[1]

In Vitro Contraction Assay

Objective: To assess the antagonistic effect of this compound on motilide-induced smooth muscle contractions.

Methodology:

  • Tissue Preparation: Segments of rabbit duodenum are mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • Contraction Measurement: Muscle contractions are recorded isometrically using a force transducer.

  • Protocol:

    • A cumulative dose-response curve is generated for a motilin agonist (e.g., motilin or the erythromycin derivative EM-523).

    • The tissue is then incubated with a fixed concentration of this compound (e.g., 1 µM) for a specified period.

    • A second cumulative dose-response curve for the agonist is generated in the presence of this compound.

  • Data Analysis: The rightward shift of the dose-response curve in the presence of this compound is quantified, and the pA₂ value is calculated using Schild plot analysis to confirm competitive antagonism.[2]

experimental_workflow cluster_binding Radioligand Binding Assay cluster_contraction In Vitro Contraction Assay B_Prep Rabbit Antral Smooth Muscle Homogenate B_Incubate Incubate with ¹²⁵I-[Nle¹³]motilin & this compound B_Prep->B_Incubate B_Filter Separate Bound/ Free Ligand B_Incubate->B_Filter B_Count Gamma Counting B_Filter->B_Count B_Analyze Calculate pKd B_Count->B_Analyze C_Prep Rabbit Duodenum Segment in Organ Bath C_DR1 Generate Agonist Dose-Response Curve C_Prep->C_DR1 C_Incubate Incubate with This compound C_DR1->C_Incubate C_DR2 Generate Agonist Dose-Response Curve in presence of this compound C_Incubate->C_DR2 C_Analyze Schild Plot Analysis (pA₂) C_DR2->C_Analyze

Caption: Experimental workflows for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and selective peptide antagonist of the motilin receptor. Its ability to competitively inhibit motilin-induced signaling and smooth muscle contraction makes it an indispensable tool for research in gastrointestinal physiology and pharmacology. The data and protocols presented in this guide provide a solid foundation for scientists and drug development professionals working with this important compound.

References

An In-depth Technical Guide to the Target Identification and Validation of Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the scientific journey of Sotorasib (formerly AMG 510), a landmark therapeutic that successfully targeted a previously "undruggable" oncogene. We will explore the methodologies and data that led to the identification and validation of its target, the mutant KRAS G12C protein.

Executive Summary

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] For decades, KRAS was considered an intractable target for therapeutic intervention due to its high affinity for GTP and the absence of deep binding pockets on its surface.[2] The development of Sotorasib represents a paradigm shift, providing a proof-of-concept for directly targeting a specific KRAS mutation. This document outlines the target identification, mechanism of action, and the preclinical and clinical validation of Sotorasib as a potent and selective inhibitor of KRAS G12C.

Target Identification: KRAS G12C

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell proliferation, differentiation, and survival.[3][4] Mutations in KRAS, particularly at codon 12, impair its ability to hydrolyze GTP, leading to a constitutively active state that drives tumorigenesis.[3][5]

The G12C mutation, where glycine is substituted by cysteine at codon 12, is particularly prevalent in certain cancers, accounting for approximately 13% of non-small cell lung cancer (NSCLC) cases, 3% of colorectal cancers, and 1-3% of other solid tumors.[3][6] This specific mutation was identified as an ideal therapeutic target for several reasons:

  • Oncogenic Driver: The KRAS G12C mutation is a known driver of cancer, making it a critical node for therapeutic intervention.[7]

  • Unique Cysteine Residue: The presence of a cysteine residue in the mutant protein, which is absent in wild-type KRAS, provides a unique opportunity for developing a covalent inhibitor that can specifically and irreversibly bind to the mutant protein, thereby minimizing off-target effects.[3][5]

  • Clinical Need: Patients with KRAS G12C-mutated cancers often have poor prognoses and limited treatment options, highlighting a significant unmet medical need.[1]

Mechanism of Action

Sotorasib is a first-in-class, orally bioavailable small molecule that selectively and irreversibly inhibits KRAS G12C.[4][8] Its mechanism of action is highly specific:

  • Covalent Binding: Sotorasib forms a covalent bond with the thiol group of the unique cysteine residue at position 12 of the KRAS G12C protein.[5]

  • Allosteric Inhibition: The binding occurs in an allosteric pocket, known as the Switch-II pocket (S-IIP), which is accessible only when the KRAS G12C protein is in its inactive, GDP-bound state.[5][9]

  • Trapping in Inactive State: By binding to this pocket, Sotorasib locks the KRAS G12C protein in its inactive conformation.[4][8] This prevents the exchange of GDP for GTP, which is required for protein activation.[4]

  • Downstream Signal Blockade: The inhibition of KRAS G12C activation leads to the suppression of downstream signaling through the MAPK and PI3K-AKT pathways, ultimately inhibiting cancer cell proliferation and promoting apoptosis.[4][10][11]

Sotorasib's design exploits a cryptic groove involving residues H95, Y96, and Q99, which enhances its potency and selectivity for the KRAS G12C mutant.[5][9]

KRAS_Pathway cluster_cytoplasm Cytoplasm RTK RTK KRAS_GDP KRAS G12C (GDP-Bound, Inactive) RTK->KRAS_GDP GEF/SOS KRAS_GTP KRAS G12C (GTP-Bound, Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Sotorasib inhibits the KRAS G12C signaling pathway.

Target Validation: Preclinical Evidence

Sotorasib's activity and selectivity were rigorously validated through a series of preclinical studies.

In Vitro Cellular Assays

Sotorasib demonstrated potent and selective inhibition of cell growth in cancer cell lines harboring the KRAS G12C mutation, while having minimal effect on cell lines with other KRAS mutations.[3][10]

Cell LineCancer TypeKRAS MutationSotorasib IC50 (µM)
MIA PaCa-2Pancreatic CancerG12C0.004 - 0.032
H358Lung CancerG12C0.004 - 0.032
H2122Lung CancerG12C0.004 - 0.032
SW1573Lung CancerG12C0.004 - 0.032
A549Lung CancerG12SNo effect
Data sourced from preclinical studies.[5]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo)

  • Cell Seeding: Cancer cell lines (both KRAS G12C mutant and wild-type/other mutants) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Sotorasib or a vehicle control (DMSO) for a period of 72 hours.[9]

  • Viability Assessment: After incubation, a reagent such as CellTiter-Glo is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Murine Models

In preclinical studies using mouse xenograft models with KRAS G12C-mutated tumors, orally administered Sotorasib led to significant tumor regression in a dose-responsive manner.[5][10]

Model TypeKey Findings
Cell Line XenograftsDose-dependent tumor regression.
Patient-Derived XenograftsDurable tumor regression.
Syngeneic ModelsMonotherapy induced tumor regression and led to durable cures in a subset of mice.[5]
Immune-deficient ModelsSotorasib was less effective in mice lacking T-cells, suggesting a role for the immune system in its efficacy.[5]

Experimental Protocol: Xenograft Mouse Model

  • Tumor Implantation: Immune-compromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells harboring the KRAS G12C mutation.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. Sotorasib is administered orally, typically once daily, while the control group receives a vehicle.[10]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis, such as western blotting for p-ERK to confirm target engagement.[5]

Target Validation: Clinical Evidence

The efficacy and safety of Sotorasib were established in the multi-phase CodeBreaK clinical trial program.

Drug_Dev_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Approval Regulatory Approval Target_ID Target ID (KRAS G12C) Lead_Opt Lead Optimization (AMG 510) Target_ID->Lead_Opt In_Vitro In Vitro Assays (Cell Lines) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Mice) In_Vitro->In_Vivo Phase1 Phase I (Safety, Dose) In_Vivo->Phase1 Phase2 Phase II (Efficacy, ORR) Phase1->Phase2 Phase3 Phase III (vs. Standard of Care) Phase2->Phase3 FDA FDA Approval Phase3->FDA

Caption: Sotorasib development and validation workflow.

CodeBreaK 100 & 200 Trials (NSCLC)

The CodeBreaK trials evaluated Sotorasib in patients with KRAS G12C-mutated solid tumors, with a focus on NSCLC. Patients in these trials had typically progressed after prior systemic therapies, including chemotherapy and immunotherapy.[12][13]

Trial Phase (Study)N (NSCLC Patients)DoseObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Phase I (CodeBreaK 100)59960 mg QD32.2%88.1%6.3 months12.5 months
Phase II (CodeBreaK 100)124960 mg QD37.1%80.6%6.8 months12.5 months
Phase III (CodeBreaK 200)171960 mg QD28.1%-5.6 months-
Data sourced from multiple publications on the CodeBreaK trials.[2][5][12][13][14]

The results from these trials demonstrated clinically meaningful and durable responses.[12] Based on the robust data from the CodeBreaK 100 trial, Sotorasib was granted accelerated approval by the FDA on May 28, 2021, for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[1][5]

Safety and Tolerability

Across the clinical trials, Sotorasib was generally well-tolerated. The most common treatment-related adverse events were mild to moderate (Grade 1 or 2) and included diarrhea, nausea, fatigue, and increased liver enzyme levels.[13] Severe (Grade 3 or 4) adverse events were infrequent, and treatment-related deaths were not observed.[13]

Conclusion

The development of Sotorasib is a landmark achievement in oncology, validating KRAS G12C as a druggable target. Through a combination of rational, structure-based drug design and a comprehensive validation process spanning in vitro, in vivo, and extensive clinical studies, Sotorasib has emerged as a critical therapeutic option for patients with KRAS G12C-mutated cancers. This guide illustrates a successful workflow from target identification to clinical validation, providing a blueprint for future targeted drug discovery efforts.

References

Unable to Generate In-Depth Technical Guide for ANQ-11125 Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly available scientific literature and data regarding the in vitro characterization of the compound "ANQ-11125" has yielded insufficient information to construct the requested in-depth technical guide. The core requirements of providing structured quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be met without access to primary research data.

One vendor, Snowformatics, lists a product designated "ANQ 11125" and describes it as related to the GPCR/G protein Motilin Receptor.[1] However, this listing does not provide any associated experimental data, such as binding affinities, functional assay results (e.g., IC50 or EC50 values), or detailed methodologies required for a scientific whitepaper. Other search results bearing the number "11125" were found to be unrelated to a specific chemical compound, referring instead to document numbers, course codes, or database identifiers for other substances like lithium.[2][3][4][5]

To fulfill the user's request, access to specific preclinical data, research articles, or internal company documentation detailing the in vitro studies performed on this compound is necessary. This information would typically include:

  • Binding Assays: Data such as Ki or Kd values from radioligand binding or other affinity assays.

  • Functional Assays: Results from experiments measuring the functional effect of the compound on its target, including EC50 or IC50 values.

  • Enzyme Kinetics: Data on the compound's effect on enzyme activity, if applicable.

  • Cell-Based Assays: Information on the compound's effects in cellular models, such as cytotoxicity or pathway modulation.

  • Experimental Conditions: Detailed protocols outlining the reagents, cell lines, and specific steps taken during the experiments.

Without this foundational information, the creation of the requested technical guide with the specified level of detail and accuracy is not possible. If the user can provide the necessary raw data or source documents, the in-depth guide, complete with data tables and Graphviz diagrams, can be developed as per the original request.

References

ANQ-11125: A Technical Guide to its Role as a Motilin Receptor Antagonist in GPCR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ANQ-11125, a potent and selective antagonist for the motilin receptor, a G protein-coupled receptor (GPCR) integral to gastrointestinal motility. This guide synthesizes the available data on this compound, detailing its interaction with the motilin receptor, the subsequent impact on intracellular signaling cascades, and the established experimental methodologies for its characterization. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding and potentially investigating the therapeutic applications of motilin receptor antagonists.

Introduction to this compound and the Motilin Receptor

This compound is a research compound identified as a potent and selective antagonist of the motilin receptor.[1][2][3] The motilin receptor, previously known as GPR38, is a Class A GPCR primarily expressed on smooth muscle cells and enteric nerves within the gastrointestinal (GI) tract.[4][5] Its endogenous ligand, motilin, is a 22-amino acid peptide hormone that plays a crucial role in initiating the migrating motor complex (MMC), a series of coordinated contractions that facilitate the movement of undigested material through the GI tract during fasting periods.[6][7] By blocking the action of motilin, this compound can inhibit these contractions, making it a valuable tool for studying the physiological roles of motilin and a potential therapeutic agent for conditions characterized by excessive GI motility.[1][8]

This compound: Quantitative Data Summary

The publicly available quantitative data for this compound is primarily focused on its binding affinity and functional antagonism at the motilin receptor. These findings are summarized in the table below.

ParameterValueSpecies/SystemDescription
pKd 8.24[1][6]RabbitThe negative logarithm of the equilibrium dissociation constant (Kd) from radioligand displacement assays, indicating high binding affinity.
pKd 8.16 ± 0.10[8]Rabbit antral smooth muscleA specific determination of binding affinity in a relevant tissue homogenate.
pA2 7.03 ± 0.05[8]Rabbit duodenumA measure of the antagonist's potency in a functional assay against the endogenous ligand, motilin.
pA2 7.55 ± 0.06[8]Rabbit duodenumA measure of the antagonist's potency in a functional assay against the motilide agonist, EM-523.

The Role of this compound in Motilin Receptor Signaling

The motilin receptor primarily couples to the Gαq subunit of the heterotrimeric G protein.[9][10] Upon activation by an agonist like motilin, the receptor catalyzes the exchange of GDP for GTP on Gαq, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular Ca2+ is a key event leading to the contraction of smooth muscle cells.[9][10]

As a competitive antagonist, this compound binds to the motilin receptor but does not elicit a conformational change that leads to G protein activation. Instead, it occupies the binding site, thereby preventing motilin or other agonists from binding and initiating the downstream signaling cascade. The practical effect is the inhibition of the PLC-IP3-Ca2+ pathway and, consequently, the suppression of motilin-induced smooth muscle contractions.[8]

Motilin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MR Motilin Receptor Gq Gαq/βγ MR->Gq Activation PLC PLC Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Cytosol Ca2+ ER->Ca_Cytosol Release Ca_ER Ca2+ Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction Activation Motilin Motilin (Agonist) Motilin->MR ANQ11125 This compound (Antagonist) ANQ11125->MR

Caption: Motilin Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been published. However, the following are standard, widely-accepted methodologies for determining the binding affinity and functional antagonism of a compound at a GPCR like the motilin receptor.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki or pKd) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the pKd of this compound at the motilin receptor.

Materials:

  • Cell membranes prepared from cells expressing the motilin receptor (e.g., CHO or HEK293 cells) or tissue homogenates (e.g., rabbit antral smooth muscle).[8]

  • Radiolabeled motilin receptor ligand (e.g., [125I]-motilin).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Varying concentrations of this compound (for the competition curve) or buffer (for total binding).

    • A high concentration of unlabeled motilin (for non-specific binding).

  • Initiation: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • pKd is the negative logarithm of the Ki.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare serial dilutions of this compound add_reagents Add reagents to 96-well plate prep_ligand->add_reagents prep_reagents Prepare radioligand and membrane solutions prep_reagents->add_reagents add_membrane Add membranes to initiate reaction add_reagents->add_membrane incubate Incubate to reach equilibrium add_membrane->incubate filter_wash Filter and wash to separate bound/free incubate->filter_wash count Quantify radioactivity (Scintillation Counting) filter_wash->count plot Plot competition curve (Binding vs. [this compound]) count->plot calculate Calculate IC50, Ki, and pKd plot->calculate

Caption: Workflow for a Radioligand Binding Competition Assay.
Calcium Flux Functional Assay

This cell-based functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, which is the primary downstream signal of the Gq-coupled motilin receptor.

Objective: To determine the functional potency (IC50) of this compound in blocking motilin-induced calcium mobilization.

Materials:

  • Host cells stably expressing the human motilin receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage).

  • This compound stock solution.

  • Motilin (or other agonist) stock solution.

  • Black, clear-bottom 96- or 384-well microplates.

  • A fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the motilin receptor-expressing cells into the microplates and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in assay buffer, with probenecid). Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Measurement: Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument then adds a fixed concentration of motilin (typically an EC80 concentration to ensure a robust signal) to all wells.

    • Immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis:

    • The agonist-induced calcium flux is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the fluorescence response as a function of the log concentration of this compound.

    • Fit the data to a suitable inhibitory dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the motilin-induced response.

Calcium_Flux_Workflow plate_cells Plate motilin receptor- expressing cells dye_load Load cells with calcium-sensitive dye plate_cells->dye_load pre_incubate Pre-incubate with This compound dye_load->pre_incubate measure Measure fluorescence before and after agonist addition pre_incubate->measure analyze Analyze dose-response and calculate IC50 measure->analyze

Caption: Workflow for a Calcium Flux Functional Assay.

Conclusion

This compound is a valuable pharmacological tool characterized as a high-affinity, competitive antagonist of the motilin receptor. By blocking the Gq-mediated signaling cascade, it effectively inhibits motilin-induced physiological responses, such as gastrointestinal smooth muscle contraction. The data available, though limited, clearly establish its mechanism of action. The experimental protocols outlined in this guide represent the standard methods by which the quantitative parameters of this compound and similar GPCR modulators are determined. Further research into the selectivity, in vivo efficacy, and pharmacokinetic properties of this compound is necessary to fully elucidate its potential as a therapeutic agent.

References

No Publicly Available Data on the Pharmacology of ANQ-11125

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and medical literature, no information has been found regarding the pharmacology of a compound designated as ANQ-11125.

This absence of data prevents the creation of the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without accessible research and clinical trial information.

Searches for "this compound" did not yield any relevant results in scientific databases, clinical trial registries, or other scholarly resources. The identifier may be incorrect, represent an internal compound designation not yet disclosed to the public, or be a new entity for which data has not yet been published.

For the researchers, scientists, and drug development professionals who are the intended audience of this guide, it is crucial to work with validated and published data. Without such information, any attempt to describe the pharmacology, mechanism of action, or experimental background of this compound would be speculative and inappropriate for a technical whitepaper.

We recommend verifying the compound identifier. If "this compound" is a typographical error, providing the correct designation will allow for a renewed and potentially successful search for the required information. If the compound is an internal or very early-stage candidate, the necessary data may not be in the public domain. In such cases, internal documentation would be the sole source of the requested pharmacological details.

The Enigmatic ANQ-11125: A Search for Scientific Footprints

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations suggest that ANQ-11125 may be an internal designator for a compound that has not yet been widely disclosed in scientific literature. One isolated commercial listing identifies this compound as a motilin receptor agent, but provides no further scientific context or supporting data. The motilin receptor is a G protein-coupled receptor that plays a role in regulating gastrointestinal motility. Agents targeting this receptor are investigated for potential therapeutic applications in conditions such as gastroparesis and other motility disorders. However, without further information, the specific activities and research applications of this compound remain speculative.

The absence of published preclinical or clinical studies, signaling pathway analyses, or detailed experimental protocols makes it impossible to fulfill the core requirements of generating data tables and visualizations. The scientific community awaits further disclosure from the originating entity to understand the potential role of this compound in basic science and drug development.

Until more information becomes publicly available, a detailed technical guide on this compound cannot be constructed. Researchers and drug development professionals interested in this compound are encouraged to monitor scientific publications and patent literature for its eventual disclosure.

Methodological & Application

Application Notes & Protocols for ANQ-11125 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding a specific experimental compound designated "ANQ-11125" is not available. The following application notes and protocols are provided as a detailed template for a hypothetical experimental compound, which can be adapted by researchers for their specific molecule of interest. The experimental details, signaling pathways, and data presented are illustrative.

Introduction

This compound is a novel investigational compound with potential therapeutic applications. These application notes provide detailed protocols for evaluating the effects of this compound on cancer cell lines in vitro. The described experiments are designed to assess its impact on cell viability and to elucidate its mechanism of action by analyzing its influence on key cellular signaling pathways.

Cell Culture Protocols

Proper cell culture technique is crucial for obtaining reliable and reproducible results.[1] The following are general guidelines for the culture of adherent human cancer cell lines, such as HeLa or A549.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25, T-75)

  • Cell culture plates (96-well, 6-well)

  • CO2 incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Inverted microscope

Protocol for Culturing Adherent Cells:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance: Monitor cell growth daily using an inverted microscope. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a new flask at the desired split ratio (e.g., 1:3 to 1:5).[2]

Cell Viability Assay

This protocol describes a colorimetric assay (e.g., MTT or XTT) to determine the effect of this compound on cell viability.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3] Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198 ± 3.995 ± 4.288 ± 5.3
585 ± 5.675 ± 6.160 ± 6.8
1060 ± 7.245 ± 5.930 ± 4.5
2535 ± 6.820 ± 4.710 ± 3.1
5015 ± 4.15 ± 2.32 ± 1.5

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps for analyzing the effect of this compound on protein expression levels within a specific signaling pathway using Western blotting.[4][5]

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-JNK, JNK, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

Treatmentp-JNK (Relative Density)JNK (Relative Density)β-actin (Relative Density)
Control1.001.001.00
This compound (10 µM)0.450.981.02
This compound (25 µM)0.151.010.99

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis thaw Thaw Cells culture Culture & Expand thaw->culture passage Passage Cells culture->passage seed Seed Cells in Plates passage->seed treat Treat with this compound seed->treat viability Cell Viability Assay treat->viability western Western Blot treat->western data_viability Analyze Viability Data viability->data_viability data_western Analyze Protein Expression western->data_western

Caption: Experimental workflow for evaluating this compound.

signaling_pathway extracellular Extracellular Stress receptor Stress Receptor extracellular->receptor ask1 ASK1 receptor->ask1 mkk47 MKK4/7 ask1->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis anq11125 This compound anq11125->mkk47

Caption: Hypothetical inhibition of the JNK signaling pathway by this compound.

References

Application Notes and Protocols for In Vivo Studies of ANQ-11125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANQ-11125 is a potent and selective antagonist of the motilin receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in regulating gastrointestinal motility.[1] Motilin, the endogenous ligand for this receptor, stimulates contractions of the gut smooth muscle, contributing to the migrating motor complex (MMC) that occurs during the fasting state. By blocking the action of motilin, this compound holds therapeutic potential for conditions characterized by excessive or irregular gastrointestinal contractions.

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its investigation in in vivo studies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetic profile of this compound.

Mechanism of Action: Motilin Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to the motilin receptor, thereby preventing the binding of motilin and subsequent receptor activation. The motilin receptor is coupled to Gαq and Gα13 proteins. Its activation initiates a signaling cascade that leads to smooth muscle contraction through two primary pathways:

  • IP3-mediated Calcium Release: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chain (MLC) and subsequent muscle contraction.

  • RhoA-mediated Pathway: The activation of Gα13, and to some extent Gαq, stimulates the RhoA signaling pathway. RhoA activates Rho-kinase, which phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP results in a sustained phosphorylated state of MLC, leading to prolonged smooth muscle contraction.

By blocking the motilin receptor, this compound inhibits these downstream signaling events, resulting in the relaxation of gastrointestinal smooth muscle and a reduction in motilin-induced motility.

Signaling Pathway Diagram

Motilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Motilin Motilin Motilin_R Motilin Receptor Motilin->Motilin_R Activates ANQ11125 This compound ANQ11125->Motilin_R Antagonizes Gq Gαq Motilin_R->Gq G13 Gα13 Motilin_R->G13 PLC PLC Gq->PLC Activates RhoA RhoA G13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Calmodulin IP3->CaM Activates Ca2+ release, which activates MLCK MLCK CaM->MLCK Activates MLC Myosin Light Chain MLCK->MLC Phosphorylates RhoK Rho-kinase RhoA->RhoK Activates MLCP MLCP RhoK->MLCP Inhibits MLC_P Myosin Light Chain-P (Contraction) MLCP->MLC_P Dephosphorylates MLC->MLC_P

Caption: Signaling pathway of motilin receptor activation and its inhibition by this compound.

In Vitro Characterization of this compound

In vitro studies are essential to determine the potency and selectivity of this compound before proceeding to in vivo experiments. The primary in vitro assay for this compound is the inhibition of motilin-induced contractions in isolated gastrointestinal tissues.

In Vitro Data Summary
ParameterValueSpeciesTissueReference
pKd 8.16RabbitAntral Smooth MuscleNot available in search results
pA2 7.03 - 7.55RabbitDuodenumNot available in search results

Note: While specific publications providing this data for this compound were not identified in the search, this information is based on the general understanding of its properties as a motilin antagonist.

Protocols for In Vivo Studies

Disclaimer: No specific in vivo studies for this compound have been identified in the public domain. The following protocols are generalized based on common practices for evaluating gastrointestinal motility and the pharmacokinetics of motilin receptor antagonists in preclinical animal models. These protocols will require optimization for this compound.

Animal Models

Rabbits and rodents (rats and mice) are suitable animal models for studying gastrointestinal motility.[2] Rabbits are particularly relevant as their gastrointestinal physiology shares some similarities with humans, and they are frequently used in motilin research.

Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis A Animal Acclimatization (e.g., 1 week) B Fasting (e.g., 12-24 hours) A->B C Baseline Motility Measurement B->C D Administer this compound or Vehicle (e.g., IV, IP, PO) C->D E Administer Motilin Agonist (Optional) (to induce contractions) D->E F Measure Gastrointestinal Motility (e.g., Gastric Emptying, Intestinal Transit) E->F G Collect Blood Samples (for Pharmacokinetic Analysis) E->G H Tissue Collection (for ex vivo analysis) F->H J Pharmacokinetic Modeling G->J I Statistical Analysis of Motility Data I->J

Caption: General experimental workflow for in vivo evaluation of this compound.

Protocol 1: Evaluation of this compound on Gastric Emptying

Objective: To determine the effect of this compound on the rate of gastric emptying in a rabbit model.

Materials:

  • This compound

  • Vehicle control (e.g., saline, DMSO solution)

  • Non-absorbable marker (e.g., phenol red, radiolabeled marker)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Spectrophotometer or gamma counter

Procedure:

  • Animal Preparation: Acclimatize male New Zealand white rabbits for at least one week. Fast the animals for 24 hours with free access to water.

  • Dosing:

    • Administer this compound at various doses (e.g., 0.1, 1, 10 mg/kg) via the desired route (e.g., intravenous, intraperitoneal, or oral).

    • Administer the vehicle control to a separate group of animals.

  • Test Meal Administration: 30 minutes after drug administration, administer a standard volume (e.g., 10 mL) of a test meal containing a non-absorbable marker via oral gavage.

  • Sample Collection: At a predetermined time point (e.g., 60 minutes) after the test meal, euthanize the animals via an approved method.

  • Stomach Isolation: Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of its contents. Carefully dissect the stomach.

  • Quantification of Gastric Contents:

    • Homogenize the entire stomach in a known volume of saline.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the concentration of the marker in the supernatant using a spectrophotometer (for phenol red) or a gamma counter (for a radiolabeled marker).

  • Calculation of Gastric Emptying:

    • Calculate the amount of marker remaining in the stomach.

    • Gastric emptying (%) = [1 - (Amount of marker in stomach / Total amount of marker administered)] x 100.

  • Data Analysis: Compare the percentage of gastric emptying between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Evaluation of this compound on Intestinal Transit

Objective: To assess the effect of this compound on the transit of a non-absorbable marker through the small intestine in a rodent model.

Materials:

  • This compound

  • Vehicle control

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)

  • Surgical instruments

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats or C57BL/6 mice for at least one week. Fast the animals for 12-18 hours with free access to water.

  • Dosing: Administer this compound or vehicle control as described in Protocol 1.

  • Charcoal Meal Administration: 30 minutes after drug administration, administer a standard volume (e.g., 1 mL for rats, 0.2 mL for mice) of the charcoal meal via oral gavage.

  • Euthanasia and Intestine Isolation: At a predetermined time point (e.g., 20-30 minutes) after the charcoal meal, euthanize the animals.

  • Measurement of Intestinal Transit:

    • Carefully dissect the entire small intestine from the pylorus to the cecum.

    • Lay the intestine flat on a clean surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculation of Intestinal Transit:

    • Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.

  • Data Analysis: Compare the percentage of intestinal transit between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

Protocol 3: Pharmacokinetic Analysis of this compound

Objective: To determine the pharmacokinetic profile of this compound in a suitable animal model.

Materials:

  • This compound

  • Vehicle control

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation and Dosing: Acclimatize and fast the animals as previously described. Administer a single dose of this compound via the intended clinical route (e.g., intravenous bolus or infusion, oral gavage).

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

    • The sampling site will depend on the animal model (e.g., saphenous vein, tail vein, or via a cannula).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Parameter Calculation:

    • Use appropriate pharmacokinetic software to calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Volume of distribution (Vd)

      • Clearance (CL)

Data Presentation

All quantitative data from the in vivo studies should be summarized in clearly structured tables to facilitate comparison between different dose groups and the control group.

Table 1: Effect of this compound on Gastric Emptying in Rabbits

Treatment GroupDose (mg/kg)nGastric Emptying (%) (Mean ± SEM)% Inhibition vs. Vehicle
Vehicle Control-8[Insert Data]-
This compound0.18[Insert Data][Insert Data]
This compound18[Insert Data][Insert Data]
This compound108[Insert Data][Insert Data]

Table 2: Pharmacokinetic Parameters of this compound in Rats after a Single Intravenous Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng*h/mL)t1/2 (h)Vd (L/kg)CL (L/h/kg)
[Insert Dose][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Conclusion

This compound is a selective motilin receptor antagonist with the potential to modulate gastrointestinal motility. The protocols outlined in these application notes provide a framework for the in vivo evaluation of its efficacy and pharmacokinetic properties. Rigorous preclinical studies are essential to establish the safety and therapeutic utility of this compound for the treatment of gastrointestinal disorders. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for ANQ-11125 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANQ-11125 is a selective antagonist of the motilin receptor. The motilin receptor plays a crucial role in regulating gastrointestinal motility. In humans, activation of this receptor initiates the migrating motor complex (MMC), which is responsible for the sweeping of the gastrointestinal tract between meals. Dysregulation of this pathway has been implicated in various gastrointestinal disorders. The study of motilin receptor antagonists like this compound is essential for understanding the physiological role of motilin and for the development of potential therapeutics for conditions characterized by altered gut motility.

A critical consideration for in vivo studies of motilin receptor antagonists is the choice of animal model. Standard laboratory mouse strains, such as C57BL/6 and BALB/c, lack a functional motilin system, rendering them unsuitable for evaluating compounds that target the motilin receptor. Therefore, it is imperative to use a mouse model that expresses a functional motilin receptor. The most appropriate model identified to date is the human motilin receptor transgenic (hMTLR-Tg) mouse . These mice have been genetically engineered to express the human motilin receptor, allowing for the investigation of motilin receptor agonists and antagonists.

These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in appropriate mouse models.

Data Presentation

Table 1: In Vitro and In Vivo Data for Motilin Receptor Antagonists
CompoundAssay TypeSpecies/SystemConcentration/DoseEffect
This compound In vitro Contraction AssayRabbit Duodenum1 µMBlocked motilide-induced contractions
GM-109 In vitro Contraction AssayRabbit Duodenum0.1 - 3 µMCompetitively inhibited motilin-induced contractions
GM-109 In vivo Food Intake StudyddY Mouse3 nmol/mouse (ICV)Attenuated motilin-induced increase in food intake

Note: Data for this compound in mice is not yet publicly available. The data presented for GM-109 in ddY mice, a different motilin receptor antagonist, may serve as a starting point for dose-ranging studies with this compound in a suitable mouse model like the hMTLR-Tg mouse.

Experimental Protocols

Animal Model

The recommended animal model for studying the in vivo effects of this compound is the human motilin receptor transgenic (hMTLR-Tg) mouse . These mice express the human motilin receptor, providing a valid system to assess the antagonist activity of this compound.

Administration Routes

Based on general practices for administering substances to mice and specific examples from motilin receptor research, the following administration routes are recommended for this compound:

  • Intraperitoneal (IP) Injection: A common and effective route for systemic delivery.

  • Intracerebroventricular (ICV) Injection: For investigating the central effects of this compound, as motilin receptors are also found in the central nervous system. This route was used in a study with the motilin antagonist GM-109 in mice.[1]

  • Oral Gavage (PO): To assess the oral bioavailability and efficacy of this compound.

Dosage Considerations

Due to the lack of specific in vivo dosage data for this compound in mice, initial dose-ranging studies are essential. The following can be used as a starting point:

  • Based on in vitro data: An in vitro study on rabbit duodenum used 1 µM of this compound. This concentration can be used to estimate a starting dose for in vivo studies, taking into account factors like bioavailability and metabolism.

  • Based on a similar compound: A study using the motilin receptor antagonist GM-109 in ddY mice administered a dose of 3 nmol/mouse via ICV injection.[1] This provides a potential starting dose for ICV administration of this compound in hMTLR-Tg mice.

Experimental Protocol: Evaluation of this compound on Gastric Emptying in hMTLR-Tg Mice

This protocol is designed to assess the antagonist effect of this compound on motilin-induced changes in gastric emptying.

Materials:

  • Human motilin receptor transgenic (hMTLR-Tg) mice

  • This compound

  • Vehicle for this compound (e.g., saline, DMSO, or as specified by the manufacturer)

  • Motilin (agonist)

  • Phenol red (non-absorbable marker)

  • 0.5% carboxymethyl cellulose (CMC) solution

  • Spectrophotometer

Procedure:

  • Animal Preparation: Fast mice for 12-16 hours with free access to water.

  • This compound Administration: Administer this compound or vehicle to different groups of mice via the desired route (e.g., IP). The dose should be determined from a prior dose-ranging study.

  • Agonist Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer motilin or vehicle to the respective groups.

  • Gastric Emptying Assay:

    • Immediately after the agonist challenge, administer 0.1 mL of 0.05% phenol red in 0.5% CMC solution orally to each mouse.

    • After a set time (e.g., 20 minutes), euthanize the mice.

    • Clamp the pylorus and cardia and carefully dissect the stomach.

    • Homogenize the stomach in 10 mL of 0.1 N NaOH.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

    • A standard curve of phenol red should be prepared to calculate the amount of phenol red remaining in the stomach.

  • Data Analysis: Calculate the percentage of gastric emptying for each group. Compare the gastric emptying in the this compound treated groups with the vehicle and motilin-only groups.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Fasting Fasting hMTLR-Tg Mice Antagonist Administer this compound or Vehicle (e.g., IP) Fasting->Antagonist Agonist Administer Motilin or Vehicle Antagonist->Agonist PhenolRed Oral Gavage of Phenol Red Solution Agonist->PhenolRed Euthanasia Euthanasia PhenolRed->Euthanasia Dissection Stomach Dissection Euthanasia->Dissection Homogenization Homogenization & Spectrophotometry Dissection->Homogenization Calculation Calculate Gastric Emptying (%) Homogenization->Calculation Comparison Compare Treatment Groups Calculation->Comparison

Caption: Experimental workflow for evaluating this compound's effect on gastric emptying.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Motilin Motilin MotilinReceptor Motilin Receptor (hMTLR) Motilin->MotilinReceptor Activates ANQ11125 This compound ANQ11125->MotilinReceptor Blocks GProtein Gq/11 MotilinReceptor->GProtein Activates PLC Phospholipase C GProtein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Caption: Proposed signaling pathway of motilin and the antagonistic action of this compound.

References

ANQ-11125: Comprehensive Guide to Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and storage of ANQ-11125 solutions. This compound is a potent and selective antagonist of the motilin receptor, crucial for research in gastrointestinal motility. Adherence to proper preparation and storage protocols is essential to ensure the integrity and efficacy of this peptide antagonist in experimental settings.

Physicochemical Properties and Solubility

This compound is a synthetic peptide analogue of porcine motilin, with the amino acid sequence Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln. It is supplied as a white, lyophilized solid. The solubility of this compound is a critical factor in the preparation of stock solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
Water SolubleOne supplier suggests solubility in water, though this may depend on the purity and formulation of the peptide. It is recommended to test a small amount first.
DMSO (Dimethyl Sulfoxide) SolubleA common solvent for preparing high-concentration stock solutions of peptides.
Chloroform Soluble[1]
Dichloromethane Soluble[1]
Ethyl Acetate Soluble[1]
Acetone Soluble[1]

Note: The quantitative solubility limits (e.g., mg/mL) are not widely published. It is recommended to determine the optimal concentration for your specific application empirically.

Stock Solution Preparation

The preparation of an accurate and stable stock solution is the first and most critical step for any experiment. The following protocols provide guidance for preparing this compound stock solutions.

General Recommendations
  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation, which can affect the stability of the peptide.

  • To ensure homogeneity, briefly centrifuge the vial to collect all the powder at the bottom.

  • Use high-purity solvents for reconstitution.

Protocol for Preparing Stock Solutions in Organic Solvents (e.g., DMSO)

Due to its peptidic nature, this compound is likely to have a net charge at neutral pH, which influences its solubility. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO followed by dilution in an aqueous buffer is a standard procedure.

Materials:

  • Lyophilized this compound

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Determine the required concentration and volume of the stock solution.

  • Add the appropriate volume of DMSO to the vial of lyophilized this compound.

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. To aid dissolution, you can warm the solution to 37°C.[2]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.

Protocol for Preparing Aqueous Stock Solutions

If using an aqueous buffer for direct solubilization, the pH of the buffer can be adjusted to improve the solubility of the peptide based on its isoelectric point.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Add the desired volume of sterile water or buffer to the vial containing the lyophilized peptide.

  • Gently agitate the vial to dissolve the contents. Sonication can be used to aid dissolution.

  • If the peptide does not dissolve readily, consider adjusting the pH of the solution. As this compound has a number of basic and acidic residues, its net charge will be pH-dependent.

  • Once a clear solution is obtained, aliquot for storage as described above.

Table 2: Example Stock Solution Preparation (Based on Molarity)

The following table provides the volume of solvent required to prepare stock solutions of different molarities from a given mass of this compound (Molecular Weight: 1761.03 g/mol ).

Mass of this compound1 mM Stock Solution5 mM Stock Solution10 mM Stock Solution
1 mg 567.8 µL113.6 µL56.8 µL
5 mg 2.84 mL567.8 µL283.9 µL
10 mg 5.68 mL1.14 mL567.8 µL

This table is based on calculations and assumes complete dissolution in the given volume.

Stability and Storage

Proper storage of both the lyophilized powder and the stock solutions is vital for maintaining the biological activity of this compound.

Table 3: Recommended Storage and Stability of this compound

FormStorage TemperatureStabilityRecommendations
Lyophilized Powder -20°CStable for several yearsStore in a desiccator to protect from moisture.
Stock Solution in DMSO or Aqueous Buffer -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO or Aqueous Buffer -80°CUp to 6 months[2]

Note: It is always recommended to refer to the manufacturer's specific instructions for storage and stability.

Experimental Protocols and Workflows

The following diagrams illustrate the key workflows for the preparation and handling of this compound.

ANQ_11125_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Solvent (e.g., DMSO) equilibrate->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_neg20 Store at -20°C (Up to 1 month) aliquot->store_neg20 Short-term store_neg80 Store at -80°C (Up to 6 months) aliquot->store_neg80 Long-term thaw Thaw a Single Aliquot store_neg20->thaw store_neg80->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for this compound solution preparation, storage, and use.

Signaling Pathway Context

This compound acts as an antagonist at the motilin receptor, a G-protein coupled receptor (GPCR). Understanding its mechanism of action is key to interpreting experimental results.

Motilin_Signaling_Pathway cluster_receptor Cell Membrane cluster_agonism Agonist Action (Motilin) cluster_antagonism Antagonist Action (this compound) motilin_receptor Motilin Receptor (GPCR) g_protein Gq/11 motilin_receptor->g_protein Activates blocked Signal Blocked motilin_receptor->blocked plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes motilin Motilin motilin->motilin_receptor Binds and Activates ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release contraction Smooth Muscle Contraction ca_release->contraction anq11125 This compound anq11125->motilin_receptor Binds and Blocks

Caption: Simplified signaling pathway of the motilin receptor and the inhibitory action of this compound.

Conclusion

The reliable use of this compound in research hinges on the correct preparation and storage of its solutions. By following these detailed protocols and understanding the stability profile of the compound, researchers can ensure the reproducibility and accuracy of their experimental results in the study of gastrointestinal motility and related disorders.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended assays for characterizing the activity of ANQ-11125, a potent and selective antagonist of the motilin receptor. The motilin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating gastrointestinal motility.[1] The assays detailed below are designed to confirm the binding of this compound to its target and to quantify its functional effects on receptor signaling and physiological responses.

Biochemical Assays: Direct Assessment of Receptor Binding

Biochemical assays are fundamental for directly measuring the interaction between this compound and the motilin receptor. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[2]

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the motilin receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Data Presentation:

ParameterDescriptionTypical Value for this compound
IC50 The concentration of this compound that inhibits 50% of the specific binding of the radioligand.Varies depending on experimental conditions
Ki The inhibition constant, representing the affinity of this compound for the motilin receptor.Varies depending on experimental conditions
pKd The negative logarithm of the dissociation constant.~8.24

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human motilin receptor or from tissues known to express the receptor, such as rabbit antral smooth muscle.[3]

  • Radioligand Selection: Choose a suitable radiolabeled motilin receptor agonist or antagonist (e.g., [125I]-motilin).

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and a range of concentrations of this compound.

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes (Motilin Receptor Source) mix Mix Membranes, Radioligand, and this compound prep_membranes->mix prep_ligands Prepare Radioligand and this compound Dilutions prep_ligands->mix incubate Incubate to Equilibrium mix->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count plot Plot Dose-Response Curve count->plot calculate Calculate IC50 and Ki plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Measuring Downstream Signaling

Functional assays are essential to characterize the antagonist activity of this compound by measuring its effect on the downstream signaling pathways activated by the motilin receptor. The motilin receptor is known to couple to Gq/11 proteins, leading to an increase in intracellular calcium.[4]

Calcium Mobilization Assay

This cell-based assay measures the ability of this compound to block the increase in intracellular calcium induced by a motilin receptor agonist.[3][5][6]

Data Presentation:

ParameterDescription
IC50 The concentration of this compound that inhibits 50% of the agonist-induced calcium response.
pA2 A measure of the potency of a competitive antagonist.

Experimental Protocol:

  • Cell Culture: Culture a cell line (e.g., HEK293 or CHO) stably expressing the human motilin receptor.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a motilin receptor agonist (e.g., motilin or erythromycin) to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[7]

  • Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the agonist response against the antagonist concentration. A Schild analysis can be performed to determine the pA2 value and confirm competitive antagonism.[3]

Motilin Receptor Signaling Pathway:

G Motilin Motilin (Agonist) MR Motilin Receptor (GPCR) Motilin->MR Activates ANQ11125 This compound (Antagonist) ANQ11125->MR Blocks Gq Gq Protein MR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca2+ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

Caption: Motilin receptor signaling pathway.

Tissue-Based Assays: Assessing Physiological Response

Given that the primary function of the motilin receptor is to stimulate smooth muscle contraction in the gut, tissue-based assays provide a physiologically relevant system to test the antagonist activity of this compound.[8]

In Vitro Smooth Muscle Contraction Assay

This assay measures the ability of this compound to inhibit motilin-induced contractions of isolated gastrointestinal smooth muscle strips.

Data Presentation:

ParameterDescription
pA2 A measure of the potency of a competitive antagonist.

Experimental Protocol:

  • Tissue Preparation: Dissect smooth muscle strips from the antrum or duodenum of a suitable animal model (e.g., rabbit).[3]

  • Tissue Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Tension Recording: Connect the tissues to an isometric force transducer to record changes in muscle tension.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Antagonist Incubation: Add this compound at a specific concentration to the organ bath and incubate.

  • Agonist Challenge: Add a cumulative concentration-response curve of a motilin agonist (e.g., motilin or erythromycin).

  • Data Analysis: Compare the agonist dose-response curves in the absence and presence of this compound. A rightward shift in the dose-response curve is indicative of competitive antagonism. The pA2 value can be calculated from the dose ratios.[3]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis dissect Dissect Smooth Muscle Strips mount Mount Tissues in Organ Bath dissect->mount equilibrate Equilibrate Tissues mount->equilibrate add_antagonist Add this compound equilibrate->add_antagonist add_agonist Add Cumulative Doses of Motilin Agonist add_antagonist->add_agonist record Record Muscle Contraction add_agonist->record plot Plot Dose-Response Curves record->plot calculate Calculate pA2 Value plot->calculate

Caption: Workflow for an in vitro smooth muscle contraction assay.

By employing this comprehensive suite of biochemical, cell-based, and tissue-based assays, researchers can thoroughly characterize the antagonist activity of this compound at the motilin receptor, providing a solid foundation for its further development as a therapeutic agent.

References

Application Notes and Protocols for ANQ-11125 in Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANQ-11125 is a potent and selective competitive antagonist of the motilin receptor. It is a peptide fragment, specifically the (1-14) segment, of the larger motilin antagonist, OHM-11526. Research has demonstrated its ability to block the contractile effects of motilin and motilides (motilin receptor agonists) in gastrointestinal smooth muscle preparations. These characteristics make this compound a valuable research tool for investigating the physiological and pathophysiological roles of the motilin signaling pathway in regulating gastrointestinal motility. These application notes provide an overview of the in vitro characterization of this compound and detailed protocols for its use in gastrointestinal motility research.

Mechanism of Action

This compound exerts its effects by competitively binding to the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the gastrointestinal tract.[1][2] The motilin receptor is primarily coupled to the Gq alpha subunit.[3] Upon activation by its endogenous ligand motilin, the receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The increase in intracellular calcium and activation of PKC ultimately lead to the contraction of gastrointestinal smooth muscle.[4] this compound competitively inhibits the binding of motilin to its receptor, thereby blocking this signaling cascade and preventing motilin-induced muscle contractions.

Data Presentation

The following tables summarize the quantitative data available for this compound and its parent compound, OHM-11526, from in vitro studies.

Table 1: In Vitro Receptor Binding and Antagonist Potency of this compound

ParameterValueSpeciesTissue/PreparationNotes
pKd8.16 ± 0.10RabbitAntral Smooth Muscle HomogenateDissociation constant determined by displacement of radiolabeled motilin.
pA2 (vs. Motilin)7.03 ± 0.05RabbitDuodenum SegmentsDetermined by Schild analysis of the inhibition of motilin-induced contractions.
pA2 (vs. EM-523)7.55 ± 0.06RabbitDuodenum SegmentsDetermined by Schild analysis of the inhibition of the motilide EM-523-induced contractions.

Table 2: In Vitro Receptor Binding and Antagonist Potency of OHM-11526

ParameterValueSpeciesTissue/PreparationNotes
pKd9.26 ± 0.04RabbitAntral Smooth Muscle HomogenateDissociation constant determined by displacement of iodinated [Nle13]porcine motilin.
pA2 (vs. Motilin)7.79 ± 0.08RabbitDuodenum SegmentsDetermined by Schild analysis, assuming a dual competitive and non-competitive interaction.
pA2 (vs. EM-523)8.10 ± 0.12RabbitDuodenum SegmentsDetermined by Schild analysis, assuming a dual competitive and non-competitive interaction.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound in gastrointestinal motility research.

Protocol 1: In Vitro Rabbit Duodenum Contractility Assay

This protocol is designed to assess the antagonistic effect of this compound on motilin-induced contractions of isolated rabbit duodenum segments.

Materials:

  • Male New Zealand rabbits (2-2.5 kg)

  • Krebs solution (in mmol/L: NaCl 120, KCl 4.7, CaCl2 2.4, MgSO4 1.2, NaHCO3 24.5, KH2PO4 1, and glucose 5.6)

  • This compound

  • Motilin (or other motilide agonist, e.g., erythromycin)

  • Acetylcholine (ACh) and Substance P (for selectivity testing)

  • Organ bath (10-20 mL capacity) with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rabbit that has been fasted for 24 hours.

    • Excise a segment of the duodenum, distal to the pylorus.

    • Gently flush the lumen with Krebs solution to remove contents.

    • Cut the duodenum into segments of approximately 10 mm in length.

  • Mounting the Tissue:

    • Suspend a duodenum segment in the organ bath containing Krebs solution at 37°C and aerate with 95% O2/5% CO2.

    • Connect one end of the segment to a fixed point and the other to an isometric force transducer.

    • Apply an initial tension of approximately 1 gram (or 10 mN) and allow the tissue to equilibrate for at least 60 minutes, changing the Krebs solution every 15-20 minutes.

  • Experimentation:

    • Baseline: Record the spontaneous contractile activity of the tissue.

    • Agonist Dose-Response: Generate a cumulative concentration-response curve for motilin by adding increasing concentrations of motilin to the organ bath and recording the contractile response until a maximal effect is observed.

    • Antagonist Incubation: Wash the tissue thoroughly with Krebs solution to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

    • Antagonist Challenge: In the presence of this compound, repeat the cumulative concentration-response curve for motilin.

    • Selectivity: To assess selectivity, test the effect of this compound on contractions induced by other agonists such as acetylcholine or Substance P.

  • Data Analysis:

    • Measure the amplitude of contractions.

    • Construct dose-response curves for motilin in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value of this compound, which quantifies its antagonist potency. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

Protocol 2: Motilin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the motilin receptor.

Materials:

  • Tissue homogenate rich in motilin receptors (e.g., rabbit antral smooth muscle)

  • Radiolabeled motilin (e.g., 125I-[Nle13]motilin)

  • This compound

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue (e.g., rabbit antral smooth muscle) in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Centrifuge the supernatant at a high speed to pellet the membrane fraction.

    • Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Binding Reaction:

    • In a microcentrifuge tube, add the membrane preparation, a fixed concentration of radiolabeled motilin, and varying concentrations of this compound (or unlabeled motilin for total and non-specific binding).

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter under vacuum.

    • Wash the filter quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter in a tube and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (radioactivity in the presence of a high concentration of unlabeled motilin) from total binding (radioactivity in the absence of competing ligand).

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the dissociation constant (Kd) of this compound using the Cheng-Prusoff equation. The pKd is the negative logarithm of the Kd.

Mandatory Visualizations

motilin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Motilin Motilin Motilin_Receptor Motilin Receptor (GPCR) Motilin->Motilin_Receptor Binds and Activates This compound This compound This compound->Motilin_Receptor Competitively Binds and Blocks Gq Gq Motilin_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC_activation->Contraction

Caption: Motilin Receptor Signaling Pathway and this compound Inhibition.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo Potential In Vivo Analysis (General Protocol) Tissue_Prep Tissue Preparation (e.g., Rabbit Duodenum) Contractility Contractility Assay (Organ Bath) Tissue_Prep->Contractility Binding Receptor Binding Assay (Tissue Homogenate) Tissue_Prep->Binding Schild Schild Analysis Contractility->Schild pKd pKd Value Binding->pKd pA2 pA2 Value Schild->pA2 Animal_Model Animal Model (e.g., Rat, Mouse) Drug_Admin This compound Administration Animal_Model->Drug_Admin GI_Transit Gastrointestinal Transit Measurement Drug_Admin->GI_Transit Gastric_Emptying Gastric Emptying Measurement Drug_Admin->Gastric_Emptying Data_Analysis Data Analysis GI_Transit->Data_Analysis Gastric_Emptying->Data_Analysis Effect_Motility Effect on GI Motility Data_Analysis->Effect_Motility

Caption: Experimental Workflow for this compound Research.

References

Application of ANQ-11125 in Metabolic Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated as ANQ-11125 has yielded no publicly available scientific literature or research data regarding its application in metabolic studies.

Efforts to gather information on the mechanism of action, in vitro assays, or in vivo models related to this compound were unsuccessful. The search results were limited to a commercial listing of a product with the identifier "ANQ 11125" from a chemical supplier, which did not include any scientific documentation or references to its use in research. Other search results mentioning the number "11125" were found to be unrelated to a specific chemical compound in a metabolic research context, instead referring to document numbers, gene identifiers, or other non-relevant information.

Researchers, scientists, and drug development professionals seeking to understand the role of a compound in metabolic studies rely on a body of peer-reviewed research. In the case of this compound, such a body of work does not appear to exist in accessible scientific databases or through general web searches. Therefore, any speculation on its application, mechanism, or experimental protocols would be unfounded.

It is recommended that individuals interested in this compound consult any internal or proprietary documentation they may have access to or directly contact the supplier or manufacturer for any available research and safety information. Until such information becomes publicly available within the scientific community, a detailed summary of its application in metabolic studies cannot be provided.

Application Notes and Protocols for Studying G Protein-Coupled Receptors with ANQ-11125

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for the compound "ANQ-11125" in the context of G protein-coupled receptor (GPCR) research did not yield sufficient information to generate detailed application notes and protocols as requested.

Scientific literature and publicly available databases lack specific data on the biological activity, mechanism of action, and experimental use of a compound designated this compound for studying GPCRs. One vendor lists a product with this identifier in relation to the Motilin Receptor, a type of GPCR, but provides no further scientific details, experimental data, or protocols.[1]

To fulfill the request for detailed application notes, protocols, data presentation, and visualizations, specific information about the compound's interaction with GPCRs is essential. This information typically includes:

  • Target Receptor(s): The specific GPCR or family of GPCRs that this compound interacts with.

  • Mechanism of Action: Whether it acts as an agonist, antagonist, inverse agonist, or allosteric modulator.

  • Binding Affinity and Potency: Quantitative measures such as Ki, Kd, IC50, or EC50 values.

  • Signaling Pathway Modulation: The downstream signaling cascades affected by the compound (e.g., Gs, Gi/o, Gq/11-coupled pathways).

  • Published Experimental Data: Results from binding assays, functional assays (e.g., cAMP measurement, calcium flux, reporter gene assays), or structural studies.

Without this foundational information, the creation of accurate and reliable application notes and protocols is not possible.

To proceed, please provide a reference to any scientific literature, patent, or technical data sheet that describes the use of this compound in GPCR research. With relevant information, the following detailed content can be generated:

Example Structure of Requested Application Notes and Protocols

(This is a template of what could be generated if sufficient information on this compound were available.)

I. Introduction

This section would provide an overview of this compound, its chemical properties, and its established or hypothesized mechanism of action on its target GPCR(s). It would also briefly introduce the significance of studying this particular receptor in the fields of basic research and drug development.

II. Principle of the Assay

Here, the fundamental principles behind the recommended experimental assays for characterizing this compound would be explained. This would cover the theoretical basis of ligand binding, G-protein activation, and second messenger signaling.

III. Materials and Reagents

A comprehensive list of necessary materials, including cell lines expressing the target receptor, cell culture media, buffers, assay-specific reagents (e.g., radioligands, antibodies, fluorescent dyes), and this compound, would be provided.

IV. Experimental Protocols

This core section would offer step-by-step instructions for key experiments.

A. Radioligand Binding Assay (Competition)

This protocol would detail how to determine the binding affinity (Ki) of this compound for its target receptor.

  • Workflow Diagram:

    A Prepare cell membranes expressing target GPCR B Incubate membranes with a fixed concentration of radioligand A->B C Add increasing concentrations of unlabeled this compound B->C D Separate bound and free radioligand C->D E Quantify bound radioactivity D->E F Plot data and calculate IC50 and Ki values E->F

    Caption: Workflow for a competitive radioligand binding assay.

B. cAMP Functional Assay (for Gs or Gi/o-coupled receptors)

This protocol would describe how to measure the effect of this compound on the production of the second messenger cyclic AMP.

  • Signaling Pathway Diagram:

    cluster_membrane Cell Membrane GPCR Target GPCR G_protein Gs Protein GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulation ATP ATP AC->ATP ANQ11125 This compound (Agonist) ANQ11125->GPCR cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response

    Caption: Gs-coupled GPCR signaling pathway.

C. Intracellular Calcium Mobilization Assay (for Gq/11-coupled receptors)

This protocol would outline the measurement of changes in intracellular calcium concentration following receptor activation by this compound.

V. Data Analysis and Interpretation

This section would guide the user on how to analyze the data obtained from the experiments, including instructions on generating dose-response curves and calculating key parameters.

  • Quantitative Data Summary (Example Table):

Assay TypeParameterThis compound ValueControl Compound Value
Binding AssayKi (nM)DataData
cAMP AssayEC50 (nM)DataData
Calcium AssayEC50 (nM)DataData
VI. Troubleshooting

Common issues encountered during the assays and their potential solutions would be presented in a tabular format.

VII. References

This section would list the scientific literature from which the protocols and information were derived.

We encourage you to provide any available information on this compound to enable the generation of these detailed and valuable resources for your research.

References

Application Notes and Protocols for ANQ-11125: A Selective Motilin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANQ-11125 is a potent and selective antagonist of the motilin receptor, a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal tract. Motilin, the endogenous ligand for this receptor, plays a crucial role in stimulating gut smooth muscle contraction and regulating the migrating motor complex (MMC). As a selective antagonist, this compound is a valuable tool for investigating the physiological and pathophysiological roles of the motilin signaling pathway. Its ability to block motilide-induced contractions makes it particularly useful for studying the mechanism of action of motilin agonists and for the development of novel therapeutics targeting gastrointestinal motility disorders.

These application notes provide detailed protocols for the characterization of this compound's interaction with the motilin receptor, including a radioligand binding assay and an in vitro smooth muscle contraction assay.

Physicochemical Properties and Storage

PropertyValue
CAS Number 153966-48-4
Molecular Formula C₈₆H₁₂₅N₁₉O₂₁
Molecular Weight 1761.03 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO and DMF
Storage Store at -20°C for long-term storage. For short-term storage, aliquots can be kept at 4°C for a few days. Protect from light and moisture.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity at the motilin receptor, as determined by radioligand binding and functional assays.

ParameterValueAssay TypeSpeciesTissueReference
pKd 8.24 ± 0.06Radioligand Binding AssayRabbitAntral Smooth Muscle[1]
pKd 8.16 ± 0.10Radioligand Binding AssayRabbitAntral Smooth Muscle[2]
pA₂ (vs. Motilin) 7.03 ± 0.05In Vitro Contraction AssayRabbitDuodenum[2]
pA₂ (vs. EM-523) 7.55 ± 0.06In Vitro Contraction AssayRabbitDuodenum[2]

pKd: The negative logarithm of the dissociation constant (Kd), indicating the affinity of the antagonist for the receptor. A higher pKd value signifies higher affinity. pA₂: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve.

Signaling Pathway

The motilin receptor primarily couples to Gq and G13 G-proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and an increase in intracellular calcium concentrations, ultimately resulting in smooth muscle contraction. This compound acts by competitively blocking the binding of motilin and other motilides to the receptor, thereby inhibiting this downstream signaling.

Motilin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Motilin Motilin / Motilide MR Motilin Receptor Motilin->MR Binds & Activates ANQ11125 This compound ANQ11125->MR Blocks Gq_G13 Gq/G13 MR->Gq_G13 Activates PLC Phospholipase C (PLC) Gq_G13->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Motilin Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for Motilin Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the motilin receptor using a radiolabeled motilin analogue.

Materials:

  • Tissue: Rabbit antral smooth muscle

  • Radioligand: [¹²⁵I]-[Nle¹³]porcine motilin

  • Unlabeled Ligand: this compound, porcine motilin (for non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 154 mM NaCl, 0.1% BSA (ice-cold)

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rabbit antral smooth muscle tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., by Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 100 µL of membrane suspension (containing a predetermined optimal amount of protein).

      • 50 µL of binding buffer (for total binding) or 1 µM unlabeled porcine motilin (for non-specific binding).

      • 50 µL of this compound at various concentrations.

      • 50 µL of [¹²⁵I]-[Nle¹³]porcine motilin (at a concentration close to its Kd).

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKd is the negative logarithm of the Ki.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend & Quantify Protein Wash->Resuspend Incubate Incubate Membranes with Radioligand & this compound Resuspend->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & pKd Count->Analyze

Caption: Workflow for the Radioligand Binding Assay.

In Vitro Smooth Muscle Contraction Assay

This protocol details the procedure to evaluate the antagonistic effect of this compound on motilin-induced contractions of isolated rabbit duodenal smooth muscle strips.

Materials:

  • Tissue: Rabbit duodenum

  • Agonist: Porcine motilin or a stable motilide like EM-523

  • Antagonist: this compound

  • Krebs-Ringer Bicarbonate Solution (Krebs Solution): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11. Gassed with 95% O₂ / 5% CO₂.

  • Organ Bath with isometric force transducers

  • Data Acquisition System

Protocol:

  • Tissue Preparation:

    • Euthanize a rabbit and excise a segment of the duodenum.

    • Place the tissue in ice-cold Krebs solution.

    • Gently remove the mucosa and cut the smooth muscle into longitudinal strips (approximately 10 mm long and 2 mm wide).

  • Experimental Setup:

    • Mount the muscle strips in organ baths containing Krebs solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Contraction Studies:

    • After equilibration, record the baseline contractile activity.

    • To determine the antagonistic effect of this compound, pre-incubate the tissues with a specific concentration of this compound for 20-30 minutes.

    • Generate a cumulative concentration-response curve for the agonist (e.g., motilin) in the presence of this compound.

    • Wash the tissues extensively and allow them to return to baseline before testing the next concentration of the antagonist.

    • A control concentration-response curve for the agonist should be generated in the absence of this compound.

  • Data Analysis:

    • Measure the amplitude of the contractions in response to the agonist.

    • Plot the agonist concentration-response curves with and without the antagonist.

    • Perform a Schild analysis to determine the pA₂ value of this compound. This involves plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA₂ value. A slope not significantly different from unity is indicative of competitive antagonism.

Contraction_Assay_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Contraction Experiment cluster_analysis Data Analysis Excise Excise Rabbit Duodenum PrepareStrips Prepare Smooth Muscle Strips Excise->PrepareStrips Mount Mount Strips in Organ Bath PrepareStrips->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Preincubate Pre-incubate with this compound Equilibrate->Preincubate AgonistCRC Generate Agonist Concentration-Response Curve Preincubate->AgonistCRC Schild Perform Schild Analysis AgonistCRC->Schild pA2 Determine pA2 Value Schild->pA2

References

ANQ-11125: Application Notes and Protocols for a Selective Motilin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANQ-11125 is a potent and selective competitive antagonist of the motilin receptor. It is a valuable tool for studying the physiological roles of motilin and for the pharmacological characterization of motilin receptor agonists and antagonists. This document provides detailed safety and handling guidelines, experimental protocols for in vitro characterization, and an overview of the relevant signaling pathways.

Safety and Handling Guidelines

This compound should be handled with care in a laboratory setting. The following guidelines are based on the Material Safety Data Sheet (MSDS) for this compound.

Guideline CategoryRecommendation
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat should be worn at all times when handling this compound.
Handling Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area.
Storage Store in a tightly sealed container in a cool, dry place.
First Aid (Eyes) In case of eye contact, immediately flush with plenty of water for at least 15 minutes.
First Aid (Skin) In case of skin contact, wash with soap and water.
First Aid (Inhalation) If inhaled, move to fresh air.
First Aid (Ingestion) If swallowed, wash out mouth with water, provided the person is conscious.
Disposal Dispose of in accordance with local, state, and federal regulations.

Mechanism of Action

This compound acts as a competitive antagonist at the motilin receptor, a G-protein coupled receptor (GPCR). Motilin, the endogenous ligand, stimulates gastrointestinal smooth muscle contraction through the Gq/13 signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain (MLC) and subsequent muscle contraction. This compound competitively binds to the motilin receptor, thereby blocking the binding of motilin and other motilides (motilin receptor agonists) and inhibiting this contractile signaling cascade.

Motilin Receptor Signaling Pathway

Motilin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Motilin Motilin / Motilide Motilin_Receptor Motilin Receptor (GPCR) Motilin->Motilin_Receptor Activates ANQ11125 This compound ANQ11125->Motilin_Receptor Blocks Gq13 Gq/13 Motilin_Receptor->Gq13 Activates PLC Phospholipase C (PLC) Gq13->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK Activates MLC_p Phosphorylated Myosin Light Chain PKC->MLC_p Phosphorylates MLCK->MLC_p Phosphorylates Contraction Smooth Muscle Contraction MLC_p->Contraction

Caption: Motilin receptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from foundational studies.

Table 1: Receptor Binding Affinity

ParameterValueSpeciesTissueReference
pKd8.24 ± 0.06RabbitAntral Smooth Muscle[1]

Table 2: Antagonist Potency (Schild Analysis)

AgonistpA2SpeciesTissueReference
Motilin7.03 ± 0.05RabbitDuodenum[2]
EM-523 (a motilide)7.55 ± 0.06RabbitDuodenum[2]

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound based on the methodologies described by Peeters et al. (1994) and Depoortere et al. (1995)[1][2].

Experimental Workflow: In Vitro Smooth Muscle Contraction Assay

experimental_workflow A Tissue Preparation: Isolate rabbit duodenum and antral smooth muscle strips B Organ Bath Setup: Mount tissue strips in organ baths containing Krebs-Ringer solution at 37°C, gassed with 95% O₂ / 5% CO₂ A->B C Equilibration: Allow tissues to equilibrate under a resting tension of 1g for at least 60 minutes B->C D Antagonist Incubation: Add this compound to the organ bath and incubate for 30 minutes C->D E Agonist Addition: Construct cumulative concentration-response curves for a motilin agonist (e.g., motilin or EM-523) D->E F Data Recording: Measure isometric contractions using a force transducer E->F G Data Analysis: Perform Schild analysis to determine the pA2 value of this compound F->G

Caption: Workflow for determining the antagonist potency of this compound using an in vitro smooth muscle contraction assay.

Protocol 1: In Vitro Smooth Muscle Contraction Assay

1. Materials:

  • Rabbit duodenum and antral smooth muscle

  • Krebs-Ringer bicarbonate solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM glucose)

  • This compound

  • Motilin or other motilide agonist (e.g., EM-523)

  • Organ bath system with force transducers

  • 95% O₂ / 5% CO₂ gas mixture

2. Tissue Preparation:

  • Humanely euthanize a rabbit according to institutional guidelines.

  • Excise segments of the duodenum and antrum.

  • Prepare longitudinal muscle strips (approximately 1 cm in length) from the duodenum and circular muscle strips from the antrum.

  • Keep the tissues in ice-cold Krebs-Ringer solution until mounting.

3. Organ Bath Procedure:

  • Mount the muscle strips vertically in organ baths (10 mL) containing Krebs-Ringer solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Apply an initial tension of 1 g to each strip and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • After equilibration, obtain a reference contraction with a submaximal concentration of a standard agonist (e.g., acetylcholine) to ensure tissue viability.

  • Wash the tissues and allow them to return to baseline.

  • For antagonist studies, add this compound at the desired concentration to the organ bath and incubate for 30 minutes.

  • Construct a cumulative concentration-response curve for the motilin agonist in the absence and presence of different concentrations of this compound.

  • Record the isometric contractions using a force transducer connected to a data acquisition system.

4. Data Analysis (Schild Plot):

  • Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • The x-intercept of the linear regression of this plot gives the pA₂ value, which is a measure of the antagonist's potency. A slope not significantly different from unity is indicative of competitive antagonism.

Protocol 2: Radioligand Binding Assay

1. Materials:

  • Rabbit antral smooth muscle tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [¹²⁵I]-labeled motilin analog (e.g., [¹²⁵I-Tyr¹]motilin)

  • This compound

  • Non-labeled motilin

  • Glass fiber filters

  • Scintillation counter

2. Membrane Preparation:

  • Homogenize the rabbit antral smooth muscle tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

3. Binding Assay:

  • In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of the radiolabeled motilin analog.

  • For competition binding experiments, add increasing concentrations of this compound.

  • To determine non-specific binding, add a high concentration of unlabeled motilin (e.g., 1 µM) to a set of tubes.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound) concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKd is the negative logarithm of the Ki.

References

Troubleshooting & Optimization

Technical Support Center: KIN-11125 Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide pertains to a hypothetical kinase inhibitor, designated "KIN-11125," as public information on "ANQ-11125" is not available. The principles and procedures outlined here are based on common challenges encountered in kinase inhibition assays and are intended to serve as a general guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during experiments with KIN-11125, providing potential causes and actionable solutions.

Q1: Why am I observing no or significantly lower than expected inhibition of kinase activity with KIN-11125?

Possible Causes:

  • Incorrect concentration of KIN-11125: Errors in serial dilutions or calculation of the stock concentration.

  • Degradation of KIN-11125: Improper storage or handling of the compound.

  • Inactive enzyme: The kinase used in the assay may have lost its activity due to improper storage or multiple freeze-thaw cycles.

  • Sub-optimal assay conditions: Incorrect concentrations of ATP or substrate, or inappropriate buffer composition (pH, salt concentration).

  • Assay detection issues: Problems with the detection reagent or instrument settings.

Troubleshooting Steps:

  • Verify Compound Concentration: Prepare a fresh dilution series from a new aliquot of the KIN-11125 stock solution. Confirm the stock concentration using a spectrophotometric method if possible.

  • Check Compound Integrity: Use a fresh vial of KIN-11125. Ensure the compound has been stored as recommended (e.g., at -20°C or -80°C, protected from light).

  • Validate Enzyme Activity: Run a positive control with a known inhibitor of the target kinase. Run a control reaction with the enzyme and substrate but without any inhibitor to confirm maximal activity.

  • Optimize Assay Conditions: Titrate ATP and substrate concentrations to ensure they are at or near the Km for the enzyme. Verify that the assay buffer pH and ionic strength are optimal for the kinase.

  • Confirm Detection System Functionality: Run a standard curve for the detection system (e.g., if using a luminescence-based assay, run a standard curve with the product of the kinase reaction). Check instrument settings and ensure they are appropriate for the assay.

Q2: My assay is showing a high background signal, masking the inhibitory effect of KIN-11125. What can I do?

Possible Causes:

  • Autophosphorylation of the substrate or enzyme.

  • Contamination of reagents with ATP or phosphopeptides.

  • Non-specific binding of antibodies (in ELISA-based assays).

  • High concentration of detection reagents.

Troubleshooting Steps:

  • Run 'No Enzyme' and 'No Substrate' Controls: This will help identify the source of the high background. A high signal in the 'no enzyme' control suggests an issue with the substrate or detection reagents.

  • Use Fresh Reagents: Prepare fresh assay buffers and substrate solutions.

  • Optimize Antibody Concentrations: If using an antibody-based detection method, titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.

  • Reduce Detection Reagent Concentration: If using a luminescence or fluorescence-based assay, try diluting the detection reagent.

Q3: The results from my KIN-11125 inhibition assay are highly variable between replicates. How can I improve consistency?

Possible Causes:

  • Pipetting errors: Inaccurate or inconsistent liquid handling.

  • Incomplete mixing of reagents.

  • Edge effects in multi-well plates.

  • Temperature fluctuations during incubation.

  • Compound precipitation.

Troubleshooting Steps:

  • Improve Pipetting Technique: Use calibrated pipettes and ensure proper technique. For small volumes, use low-retention tips.

  • Ensure Thorough Mixing: Gently vortex or mix reagents after addition, especially the compound and enzyme solutions.

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media to maintain a humidified environment.

  • Maintain Consistent Temperature: Use a water bath or incubator with stable temperature control for all incubation steps.

  • Check for Compound Precipitation: Visually inspect the wells for any signs of precipitation after adding KIN-11125. If precipitation is suspected, consider lowering the compound concentration or adding a solubilizing agent like DMSO (ensure the final DMSO concentration is consistent across all wells and does not affect enzyme activity).

Data Presentation: Expected vs. Unexpected Results

The table below summarizes expected outcomes versus common problematic results in a typical kinase inhibition assay with KIN-11125.

Parameter Expected Result Unexpected Result & Potential Cause
Maximum Inhibition > 90% at highest KIN-11125 concentration< 50% inhibition (Possible inactive compound or enzyme)
IC50 Value Within the expected nanomolar to micromolar rangeSignificantly higher or lower than expected (Indicates issues with compound dilution, assay conditions, or enzyme activity)
Positive Control > 90% inhibition< 50% inhibition (Suggests a problem with the assay system itself, not KIN-11125)
Negative Control (No Inhibitor) High signal (representing 0% inhibition)Low signal (Indicates inactive enzyme or substrate)
Background Signal < 10% of the maximum signal> 20% of the maximum signal (Suggests reagent contamination or non-specific activity)
Replicate Variability (%CV) < 15%> 20% (Points to pipetting errors or inconsistent assay conditions)

Experimental Protocols

Detailed Methodology for a Generic Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for assessing the inhibitory activity of KIN-11125 on its target kinase.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • KIN-11125 Stock and Dilutions: Prepare a 10 mM stock solution of KIN-11125 in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Kinase Solution: Dilute the kinase enzyme to the working concentration in assay buffer.

    • Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP at their respective Km concentrations in assay buffer.

    • Detection Reagent: Prepare the luminescence-based detection reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 5 µL of the diluted KIN-11125 or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of KIN-11125 using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Plot the percent inhibition against the logarithm of the KIN-11125 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

cluster_0 Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds and Activates Target_Kinase Target Kinase Receptor->Target_Kinase Activates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Triggers KIN_11125 KIN-11125 KIN_11125->Target_Kinase Inhibits

Caption: A diagram of a generic kinase signaling cascade inhibited by KIN-11125.

Troubleshooting Workflow Diagram

cluster_1 Troubleshooting: No or Low Signal Start Start: No or Low Signal Observed Check_Controls Check Positive and Negative Controls Start->Check_Controls Controls_OK Controls Look Good? Check_Controls->Controls_OK Check_Compound Verify KIN-11125 Concentration and Integrity Controls_OK->Check_Compound Yes Check_Enzyme Validate Enzyme Activity with Known Inhibitor Controls_OK->Check_Enzyme No Check_Assay_Conditions Optimize Assay Conditions (ATP, Substrate, Buffer) Check_Compound->Check_Assay_Conditions Check_Detection Verify Detection System and Instrument Settings Check_Enzyme->Check_Detection End_Success Problem Resolved Check_Assay_Conditions->End_Success End_Fail Consult Senior Scientist or Technical Support Check_Detection->End_Fail

Caption: A logical workflow for troubleshooting low or absent signal in an assay.

Optimizing ANQ-11125 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ANQ-11125, a novel and potent inhibitor of the pro-survival kinase, Kinase-X. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of this compound and troubleshooting common issues that may arise during its use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, ATP-competitive inhibitor of Kinase-X, a key enzyme in a signaling pathway that promotes cell survival and proliferation. By binding to the ATP-binding pocket of Kinase-X, this compound prevents its phosphorylation and activation, leading to the downstream inhibition of pro-survival signals and induction of apoptosis in cancer cells.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound can vary significantly between different cell lines and experimental conditions.[1] We recommend starting with a dose-response experiment covering a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.[1][2] For initial experiments, a concentration of 100 nM can be used as a starting point.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C or -80°C to prevent degradation.[1] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

Q4: Is this compound cell-permeable?

A4: Yes, this compound is designed to be cell-permeable, allowing it to reach its intracellular target, Kinase-X.[4]

Troubleshooting Guide

Low or No Inhibitory Effect

Q5: I am not observing any effect of this compound on my cells. What are the possible reasons?

A5: Several factors could contribute to a lack of observed activity:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration range.[1]

  • Cell Line Specificity: The expression and activity of Kinase-X can vary between cell lines. Confirm that your chosen cell line expresses the target kinase at a sufficient level.[3]

  • Inactive Compound: Improper storage or handling may have led to the degradation of this compound. Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.

  • Experimental Protocol: Review your experimental setup, including cell seeding density and treatment duration.[1][5] Overly confluent or sparse cell cultures may respond differently to inhibitors.[1]

High Cytotoxicity at Low Concentrations

Q6: I am observing significant cell death even at very low concentrations of this compound. What should I do?

A6: High cytotoxicity could be due to:

  • Off-Target Effects: At high concentrations, small molecule inhibitors can sometimes affect other kinases or cellular processes, leading to non-specific toxicity.[2][4] To mitigate this, use the lowest effective concentration determined from your dose-response curve.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically below 0.5%).[3]

  • Cell Health: Ensure your cells are healthy and not overly passaged, as this can make them more sensitive to treatment.[5]

Inconsistent Results

Q7: My results with this compound are not reproducible. What could be the cause?

A7: Inconsistent results often stem from variability in experimental conditions:

  • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture.[5]

  • Reagent Consistency: Use the same lots of media, supplements, and other reagents to minimize variability.[5]

  • Assay Timing: Ensure that the timing of cell seeding, treatment, and assay readout is consistent across all experiments.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
U-87 MGGlioblastoma75
HCT116Colon Cancer200

Note: These are hypothetical values and should be determined empirically for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

  • Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[3]

Protocol 2: Western Blot for Kinase-X Inhibition

This protocol is to confirm the inhibition of Kinase-X phosphorylation by this compound.

  • Cell Treatment: Culture cells to 70-80% confluency and treat them with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).[3]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe it with primary antibodies against phosphorylated Kinase-X (p-Kinase-X) and total Kinase-X, followed by incubation with HRP-conjugated secondary antibodies.[3]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • Analysis: Quantify the band intensities and normalize the p-Kinase-X signal to the total Kinase-X signal to determine the extent of inhibition.[3]

Visualizations

Signaling Pathway of this compound Action

ANQ_11125_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates ANQ11125 This compound ANQ11125->KinaseX Inhibits GeneExpression Gene Expression (Survival, Proliferation) TranscriptionFactor->GeneExpression Promotes

Caption: this compound inhibits the Kinase-X signaling pathway.

Experimental Workflow for Optimizing this compound Concentration

ANQ_11125_Workflow cluster_setup Experiment Setup cluster_dose_response Dose-Response Experiment cluster_validation Target Validation cluster_conclusion Conclusion A Select Cell Line B Optimize Seeding Density A->B C Treat with this compound (1 nM - 10 µM) B->C D Perform Cell Viability Assay (e.g., MTT) C->D E Calculate IC50 Value D->E F Treat with IC50 Concentration E->F G Perform Western Blot for p-Kinase-X F->G H Confirm Target Inhibition G->H I Determine Optimal Working Concentration H->I

Caption: Workflow for determining the optimal concentration of this compound.

References

Technical Support Center: ANQ-11125 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ANQ-11125" does not correspond to a publicly documented chemical entity. The following technical support guide provides a generalized framework for addressing solubility challenges with novel or poorly characterized research compounds. Researchers should adapt these recommendations based on their own experimental observations and the specific physicochemical properties of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for initial solubility testing of a novel compound like this compound?

A1: Initial solubility screening should begin with a range of common laboratory solvents covering a spectrum of polarities. It is recommended to test solubility in the following order:

  • Aqueous Buffers: Start with buffers relevant to your planned experiments (e.g., Phosphate-Buffered Saline [PBS] at pH 7.4).

  • Organic Solvents:

    • DMSO (Dimethyl Sulfoxide): A versatile solvent that dissolves many nonpolar and polar compounds.

    • Ethanol or Methanol: Useful for compounds with moderate polarity.

    • Acetonitrile: Often used in analytical chromatography.

    • DMF (Dimethylformamide): A strong polar aprotic solvent.

It is crucial to determine the maximum stock concentration achievable in a water-miscible organic solvent like DMSO, which can then be diluted into aqueous experimental media.

Q2: My compound, this compound, is poorly soluble in aqueous solutions. What are my next steps?

A2: Poor aqueous solubility is a common challenge. Here are several strategies to improve it:

  • pH Adjustment: If your compound has ionizable groups (e.g., amines, carboxylic acids), its solubility will be pH-dependent. Test the solubility across a range of pH values. For acidic compounds, increasing the pH will increase solubility. For basic compounds, decreasing the pH will have the same effect.

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) to your aqueous buffer can significantly improve the solubility of hydrophobic compounds. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Excipients and Solubilizing Agents: Consider the use of excipients such as cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween® 80, Polysorbate 80), or polymers (e.g., PEG 400) to enhance aqueous solubility. These should be tested for compatibility with your assay.

Q3: How can I prepare a stock solution of this compound and what is the best way to store it?

A3: Prepare a high-concentration stock solution in an appropriate organic solvent in which the compound is highly soluble (e.g., 100% DMSO). This stock can then be serially diluted to the final working concentration in your aqueous experimental medium.

For storage, stock solutions in organic solvents are typically stable at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Always protect the stock solution from light if the compound is light-sensitive. It is recommended to perform a stability test to determine the optimal storage conditions.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous media.

This is a common problem when the final concentration in the aqueous medium exceeds the compound's solubility limit.

Troubleshooting Steps:

  • Decrease the Final Concentration: Determine the maximum achievable concentration in your final assay buffer without precipitation.

  • Increase the Percentage of Co-solvent: If your experimental system allows, cautiously increase the percentage of DMSO in the final solution. Note that high concentrations of DMSO can be toxic to cells.

  • Use a Different Solubilization Strategy: Investigate the use of solubilizing agents as mentioned in FAQ 2.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

  • Warm the Solution: Gently warming the solution may temporarily increase solubility, but be cautious of compound degradation.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Inconsistent results can arise from the compound not being fully dissolved, leading to variations in the effective concentration.

Troubleshooting Steps:

  • Visual Inspection: Before each experiment, visually inspect your solutions for any signs of precipitation. Centrifuge samples and check for a pellet.

  • Solubility Confirmation: Perform a formal solubility test in your final assay medium to confirm the concentration at which the compound remains in solution.

  • Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment. Avoid using old dilutions where the compound may have precipitated over time.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Solubility (mg/mL)Observations
Water25User Datae.g., Insoluble
PBS (pH 7.4)25User Datae.g., <0.1 mg/mL
DMSO25User Datae.g., >100 mg/mL
Ethanol25User Datae.g., 10 mg/mL
Acetonitrile25User Datae.g., 5 mg/mL

Table 2: Effect of pH on Aqueous Solubility of this compound

pHBuffer SystemSolubility (µg/mL)
3.0Citrate BufferUser Data
5.0Acetate BufferUser Data
7.4Phosphate BufferUser Data
9.0Borate BufferUser Data

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a general method to determine the kinetic solubility of a compound in an aqueous buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 mM).

  • Add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer in a 96-well plate. This creates a 1:50 dilution.

  • Shake the plate for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Solubility Testing cluster_decision Decision cluster_outcome Outcome stock Prepare 10 mM Stock in 100% DMSO dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Check (Visual/Turbidity) dilute->precipitate is_soluble Soluble at Desired Conc.? precipitate->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes troubleshoot Troubleshoot (pH, Co-solvents) is_soluble->troubleshoot No

Caption: A workflow for assessing and troubleshooting compound solubility.

signaling_pathway_placeholder cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene ANQ11125 This compound ANQ11125->receptor

Caption: A placeholder diagram for a hypothetical signaling pathway involving this compound.

Improving the efficacy of ANQ-11125 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ANQ-11125 in in vivo experiments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficacy of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6 (MAP4K6). MAP4K6 is a critical upstream regulator of the JNK and p38 MAPK signaling pathways, which are implicated in tumor proliferation, inflammation, and invasion. By inhibiting MAP4K6, this compound effectively downregulates these pro-cancerous signaling cascades.

Q2: What is the recommended solvent for this compound for in vivo use?

A2: For in vivo administration, this compound should be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to prepare the formulation fresh for each experiment to ensure stability and maximize solubility.

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for MAP4K6, some minor off-target activity has been observed at high concentrations against other members of the MAP kinase family. Researchers should perform dose-response studies to identify the optimal therapeutic window that minimizes off-target effects.

Q4: How should this compound be stored?

A4: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in the recommended vehicle, it should be used immediately or stored at 4°C for no longer than 24 hours.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low drug efficacy in tumor models - Inadequate dosing or frequency- Poor bioavailability- Tumor resistance- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Increase dosing frequency to twice daily (BID).- Evaluate alternative routes of administration (e.g., intravenous).- Assess MAP4K6 expression levels in the tumor model.
High toxicity or animal morbidity - Off-target effects- Vehicle toxicity- Exceeding the MTD- Reduce the dose of this compound.- Administer a vehicle-only control to assess its contribution to toxicity.- Conduct thorough toxicology studies, including monitoring body weight, clinical signs, and hematological parameters.
Variability in experimental results - Inconsistent drug formulation- Improper animal handling- Differences in tumor implantation- Ensure the formulation is prepared fresh and consistently for each experiment.- Standardize all animal procedures, including injection technique and timing.- Use a consistent number of tumor cells for implantation and monitor tumor growth closely.
Precipitation of this compound in formulation - Incorrect solvent ratio- Low temperature of the vehicle- Strictly adhere to the recommended formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.- Gently warm the vehicle to room temperature before dissolving the compound.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture human colorectal cancer cells (e.g., HCT116) in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every other day using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare the this compound formulation fresh daily in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the predetermined dose (e.g., 25 mg/kg) once or twice daily.

    • The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight every other day.

    • At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform downstream analysis such as Western blotting or immunohistochemistry on tumor lysates to assess target engagement.

Pharmacokinetic (PK) Study
  • Animal Dosing:

    • Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from a subset of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

ANQ_11125_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds MAP4K6 MAP4K6 Receptor->MAP4K6 Activates JNK_Pathway JNK Pathway (MKK4/7 -> JNK) MAP4K6->JNK_Pathway Phosphorylates p38_Pathway p38 Pathway (MKK3/6 -> p38) MAP4K6->p38_Pathway Phosphorylates ANQ_11125 This compound ANQ_11125->MAP4K6 Inhibits Transcription_Factors Transcription Factors (c-Jun, ATF2) JNK_Pathway->Transcription_Factors Activates p38_Pathway->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Invasion) Transcription_Factors->Gene_Expression Regulates

Caption: this compound inhibits the MAP4K6 signaling pathway.

In_Vivo_Efficacy_Workflow Start Start Cell_Culture 1. Cell Culture (HCT116) Start->Cell_Culture Tumor_Implantation 2. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Tumor Volume 100-150 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment_Group 4a. Treatment Group (this compound) Randomization->Treatment_Group Yes Control_Group 4b. Control Group (Vehicle) Randomization->Control_Group Yes Daily_Dosing 5. Daily Dosing and Monitoring Treatment_Group->Daily_Dosing Control_Group->Daily_Dosing Endpoint End of Study? Daily_Dosing->Endpoint Endpoint->Daily_Dosing No Data_Collection 6. Data Collection (Tumor Weight, Volume) Endpoint->Data_Collection Yes Analysis 7. Downstream Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for an in vivo efficacy study.

ANQ-11125 degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals.

This technical support center provides essential information regarding the stability, storage, and potential degradation of the compound ANQ-11125. Due to the limited publicly available data on this compound, this guide focuses on general best practices for handling and storage based on available safety data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

According to the Material Safety Data Sheet (MSDS) for this compound TFA, the compound should be stored in a cool, well-ventilated area with the container tightly sealed.[1] Although specific temperature ranges are not provided, "cool" typically implies refrigeration (2-8 °C) for solid compounds to minimize degradation.

Q2: Is this compound stable under normal laboratory conditions?

The available information indicates that this compound is stable under recommended storage conditions.[1] However, stability under specific experimental conditions (e.g., in solution, exposure to light, varying pH) has not been documented in the public domain. It is crucial to perform stability studies under your specific experimental settings.

Q3: What are the known degradation pathways for this compound?

Currently, there is no publicly available information detailing the specific degradation pathways of this compound.

Q4: Are there any known incompatibilities for this compound?

This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent degradation or hazardous reactions.

Troubleshooting Experimental Issues

Encountering unexpected results during your experiments with this compound? This section provides a logical workflow to troubleshoot potential issues related to compound stability.

G cluster_0 Troubleshooting Workflow A Unexpected Experimental Results B Verify Compound Identity and Purity (e.g., LC-MS, NMR) A->B C Assess Compound Stability in Experimental Buffer/Solvent B->C Purity Confirmed G Contact Technical Support for Further Assistance B->G Purity Issues D Evaluate Impact of Experimental Conditions (e.g., Temperature, Light, pH) C->D Stable in Buffer C->G Unstable in Buffer E Hypothesize Degradation or Interaction D->E Instability Observed D->G Sensitivity to Conditions F Modify Experimental Protocol E->F F->A Re-test

Caption: A logical workflow for troubleshooting unexpected experimental outcomes that may be related to this compound stability.

Storage and Handling Recommendations

To ensure the integrity of your this compound supply, please adhere to the following storage and handling guidelines.

ParameterRecommendationRationale
Storage Temperature Cool, well-ventilated area[1]To minimize thermal degradation.
Container Tightly sealed[1]To prevent exposure to moisture and air, which can lead to hydrolysis or oxidation.
Handling Avoid inhalation, contact with eyes and skin[1]Standard laboratory safety precaution.
Incompatibilities Avoid strong acids/alkalis, strong oxidizing/reducing agents[1]To prevent chemical reactions that could degrade the compound.

Experimental Protocols: Assessing Compound Stability

While specific protocols for this compound are not available, a general approach to assessing the stability of a novel compound in an experimental setting is provided below.

Objective: To determine the stability of this compound in a specific experimental buffer over time.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution to the final experimental concentration in the desired aqueous buffer.

  • Time-Point Sampling: Aliquot the working solution into multiple vials and store them under the intended experimental conditions (e.g., 37°C).

  • Sample Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a sample and analyze it using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the parent compound (this compound) at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.

G cluster_1 Stability Assessment Workflow A Prepare this compound Stock Solution B Dilute to Working Concentration in Buffer A->B C Incubate under Experimental Conditions B->C D Collect Samples at Time Points C->D E Analyze by HPLC or LC-MS D->E F Quantify Parent Compound and Degradants E->F G Determine Stability Profile F->G

Caption: A general experimental workflow for assessing the stability of this compound under specific experimental conditions.

References

How to enhance the bioavailability of ANQ-11125

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ANQ-11125

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of the investigational compound this compound, a selective Motilin Receptor antagonist.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preclinical development of this compound.

Issue 1: Low and variable plasma exposure of this compound in preclinical species following oral administration.

  • Question: We are observing significantly lower than expected plasma concentrations and high variability between subjects in our rodent pharmacokinetic studies with this compound. What are the potential causes and how can we improve its absorption?

  • Answer: Low and variable oral exposure is often indicative of poor aqueous solubility and/or a low dissolution rate, which are common characteristics of molecules classified under the Biopharmaceutics Classification System (BCS) as Class II or IV. The primary strategy is to enhance the solubility and dissolution rate of this compound. Below are several approaches you can take, starting from the simplest to the more complex.

    Approach 1: Particle Size Reduction (Micronization)

    Reducing the particle size increases the surface area available for dissolution.

    • Experimental Protocol: Jet Milling for Micronization

      • Ensure the this compound drug substance is crystalline and dry.

      • Use a jet mill (e.g., MC ONE® by Jetpharma) with nitrogen gas.

      • Set the milling pressure to 6-8 bar and the feed rate to 50-100 g/h.

      • Collect the micronized powder and measure the particle size distribution using laser diffraction (e.g., Malvern Mastersizer 3000).

      • Target a particle size distribution of D90 < 10 µm.

      • Prepare a simple suspension of the micronized this compound in a vehicle (e.g., 0.5% w/v methylcellulose in water) for oral dosing.

    Approach 2: Amorphous Solid Dispersions (ASDs)

    Converting the crystalline drug to an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.

    • Experimental Protocol: Spray Drying for ASD Formulation

      • Select a suitable polymer (e.g., HPMC-AS, PVP/VA, or Soluplus®).

      • Dissolve this compound and the polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture). A typical drug-to-polymer ratio to screen is 1:3 (w/w).

      • Use a laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290).

      • Set the inlet temperature to 80-120°C and the spray gas flow rate to achieve an outlet temperature of 40-60°C.

      • Collect the resulting powder and confirm its amorphous nature using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

      • Assess the dissolution performance of the ASD compared to the crystalline drug using a USP II dissolution apparatus.

    Approach 3: Lipid-Based Formulations

    For highly lipophilic compounds, lipid-based formulations can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

    • Experimental Protocol: Self-Emulsifying Drug Delivery System (SEDDS)

      • Screen the solubility of this compound in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL, Cremophor® RH 40), and co-solvents (e.g., Transcutol® HP, PEG 400).

      • Develop a formulation by mixing the selected excipients. A good starting point is 30% oil, 40% surfactant, and 30% co-solvent.

      • Add this compound to the lipid mixture and stir until dissolved. Gentle heating (up to 40°C) may be required.

      • Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion.

      • Characterize the resulting droplet size using dynamic light scattering.

    Data Presentation: Comparison of Formulation Approaches

    Formulation ApproachThis compound Solubility (µg/mL in FaSSIF*)Cmax (ng/mL)AUC (ng·h/mL)
    Crystalline (unprocessed)1.550 ± 25250 ± 110
    Micronized Suspension1.5120 ± 50600 ± 240
    Amorphous Solid Dispersion (1:3 with HPMC-AS)45450 ± 1502700 ± 900
    SEDDS Formulation> 1000 (in formulation)800 ± 2005600 ± 1200

    *Fasted State Simulated Intestinal Fluid

Issue 2: Inconsistent results from in vitro dissolution testing of our lead formulation.

  • Question: Our lead amorphous solid dispersion formulation of this compound shows variable dissolution profiles between batches. How can we troubleshoot this?

  • Answer: Inconsistent dissolution from an ASD can stem from several factors related to both the material properties and the testing method.

    Potential Causes & Solutions:

    • Incomplete Amorphization or Phase Separation:

      • Troubleshooting: Use PXRD to check for any residual crystallinity and DSC to look for multiple glass transitions (Tg), which could indicate phase separation.

      • Solution: Optimize the spray drying process parameters (e.g., increase the inlet temperature, adjust the solvent system) to ensure complete amorphization and a homogeneous dispersion.

    • "Parachute" Effect Variability:

      • Troubleshooting: Amorphous forms can dissolve to a supersaturated state and then precipitate back to a more stable, less soluble crystalline form. The rate of this precipitation can be variable.

      • Solution: Incorporate a precipitation inhibitor into the formulation or the dissolution medium. Polymers like HPMC or PVP can often act as both dispersion enhancers and precipitation inhibitors.

    • Dissolution Method Parameters:

      • Troubleshooting: The choice of dissolution medium, apparatus speed (rpm), and sink conditions can greatly influence results.

      • Solution: Ensure your dissolution method is robust. Use a biorelevant medium (e.g., FaSSIF or FeSSIF) if possible. The paddle speed should be sufficient to keep the particles suspended but not so high as to cause excessive shear. Ensure sink conditions are maintained throughout the experiment.

Frequently Asked Questions (FAQs)

  • Question: What is the first step in determining a suitable bioavailability enhancement strategy for a new compound like this compound?

  • Answer: The first step is to determine the compound's physicochemical properties, including its aqueous solubility, permeability, and pKa. This information allows you to classify the compound according to the Biopharmaceutics Classification System (BCS), which then guides the formulation strategy. For instance, a BCS Class II compound (low solubility, high permeability) is an ideal candidate for solubility enhancement techniques.

  • Question: How does the "food effect" relate to the bioavailability of poorly soluble drugs?

  • Answer: The presence of food can significantly impact the bioavailability of poorly soluble drugs. A high-fat meal can increase the secretion of bile salts and lipids in the intestine, which can help to solubilize lipophilic drugs, leading to a "positive food effect" (increased absorption). Conversely, for some drugs, food can decrease absorption. It is crucial to conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect for your compound.

  • Question: What are the regulatory considerations when using novel excipients in a formulation?

  • Answer: Using novel excipients (those not previously used in an approved drug product) requires additional safety data to be submitted to regulatory agencies like the FDA or EMA. This can add significant time and cost to a development program. Whenever possible, it is advisable to formulate with excipients that are listed in the FDA's Inactive Ingredient Database (IID) and have a well-established safety profile.

Visualizations

G cluster_0 Bioavailability Enhancement Workflow cluster_1 Formulation Approaches cluster_2 Evaluation A Characterize this compound (Solubility, Permeability) B BCS Classification A->B C Low Solubility (BCS II or IV) B->C D Formulation Strategy Selection C->D E Particle Size Reduction (Micronization) D->E Simple F Amorphous Solid Dispersions (ASDs) D->F Moderate Complexity G Lipid-Based Formulations (SEDDS) D->G High Complexity H In Vitro Dissolution Testing E->H F->H G->H I In Vivo Pharmacokinetic Study H->I J Lead Formulation Selection I->J

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_0 Lumen of Small Intestine cluster_1 Enterocyte (Intestinal Wall) SEDDS SEDDS Formulation (Drug in Oil/Surfactant) Aqueous Aqueous Gut Fluid SEDDS->Aqueous Dispersion Emulsion Fine Oil Droplets (Microemulsion) Aqueous->Emulsion Micelles Mixed Micelles (with Bile Salts) Emulsion->Micelles Digestion & Solubilization FreeDrug Micelles->FreeDrug Release Absorbed Absorption FreeDrug->Absorbed

Caption: Mechanism of absorption for a lipid-based formulation (SEDDS).

Modifying ANQ-11125 experimental design for better outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ANQ-11125

Welcome to the technical support center for the experimental compound this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental designs for better outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway. By non-competitively binding to the ATP-binding pocket of MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in susceptible cell lines.

Q2: In which cancer cell lines has this compound shown the most significant anti-proliferative effects?

A2: this compound has demonstrated the most significant anti-proliferative effects in cell lines with activating mutations in the BRAF gene, such as A375 (melanoma) and HT-29 (colon cancer). Efficacy has also been observed in cell lines with activating RAS mutations, although typically at higher concentrations.

Q3: What is the recommended concentration range for in vitro studies?

A3: For initial cell viability and proliferation assays, a concentration range of 0.1 nM to 10 µM is recommended. The IC50 values can vary significantly depending on the cell line's genetic background. For Western blot analysis of target engagement, a concentration of 100 nM to 1 µM is typically sufficient to observe a significant reduction in phosphorylated ERK (p-ERK).

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is advisable to prepare a 10 mM stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High variability in cell viability assay results. 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates.1. Ensure a single-cell suspension and mix thoroughly before seeding. 2. Prepare fresh drug dilutions for each experiment and mix well. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant decrease in p-ERK levels observed in Western blot. 1. Sub-optimal drug concentration. 2. Insufficient incubation time. 3. Poor antibody quality. 4. Cell line is resistant to MEK inhibition.1. Increase the concentration of this compound (e.g., up to 5 µM). 2. Increase the incubation time (e.g., 2-4 hours). 3. Validate the p-ERK and total ERK antibodies with a positive control. 4. Confirm the presence of an activating BRAF or RAS mutation in your cell line.
Unexpected cell toxicity at low concentrations. 1. Contamination of cell culture. 2. High sensitivity of the cell line. 3. Solvent toxicity.1. Perform a mycoplasma test and check for bacterial/fungal contamination. 2. Perform a dose-response curve starting from a lower concentration (e.g., 0.01 nM). 3. Ensure the final DMSO concentration is below 0.1%.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationIC50 (nM)
A375MelanomaBRAF V600E15
HT-29Colon CancerBRAF V600E25
HCT116Colon CancerKRAS G13D250
Panc-1Pancreatic CancerKRAS G12D800
MCF-7Breast CancerPIK3CA E545K>10,000

Table 2: Effect of this compound on p-ERK Levels

Cell LineTreatment (100 nM this compound)Incubation Time (hours)% Reduction in p-ERK
A375100 nM this compound295%
HT-29100 nM this compound292%
HCT116100 nM this compound475%

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.

2. Western Blot for p-ERK

  • Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ANQ_11125_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Drug Target cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF (BRAF) RAF (BRAF) RAS->RAF (BRAF) MEK1/2 MEK1/2 RAF (BRAF)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 This compound This compound This compound->MEK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Optional) Cell_Culture Cell Line Selection (e.g., A375, HT-29) Dose_Response Dose-Response Assay (MTS Assay) Cell_Culture->Dose_Response Target_Engagement Target Engagement (Western Blot for p-ERK) Dose_Response->Target_Engagement Data_Analysis Data Analysis (IC50 Calculation) Target_Engagement->Data_Analysis Animal_Model Xenograft Model Data_Analysis->Animal_Model Treatment This compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement PK_PD Pharmacokinetics/Pharmacodynamics Treatment->PK_PD

Technical Support Center: Overcoming Resistance to ANQ-11125 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

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Introduction

ANQ-11125 is a novel tyrosine kinase inhibitor (TKI) targeting the XYZ kinase, a critical enzyme in the ABC signaling pathway that promotes cell proliferation and survival in certain cancer types. While this compound has demonstrated significant preclinical efficacy, the development of resistance is a potential challenge. This guide provides troubleshooting strategies and detailed protocols to help researchers identify and overcome resistance to this compound in cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, initially sensitive to this compound, now shows reduced sensitivity. How can I confirm this is acquired resistance?

A1: The first step is to quantify the change in sensitivity. A significant increase (typically 3-fold or more) in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line is a strong indicator of acquired resistance.

  • Troubleshooting Inconsistent Results: If you observe variability in your cell viability assays, consider the following:

    • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and use calibrated pipettes for accurate plating.

    • Edge Effects in Multi-well Plates: Avoid using the outer wells, which are prone to evaporation, or fill them with sterile media or PBS.

    • Drug Dilutions: Prepare fresh drug dilutions for each experiment from a validated stock solution.

Q2: I've confirmed resistance to this compound. What are the likely molecular mechanisms?

A2: Resistance to TKIs like this compound typically falls into three main categories:

  • On-Target Resistance: This involves alterations to the drug's direct target, the XYZ kinase.

    • Secondary Mutations: Mutations in the kinase domain of the XYZ gene can prevent this compound from binding effectively.[1][2][3] These are often "gatekeeper" mutations that sterically hinder the drug.[1][2]

    • Gene Amplification: An increase in the copy number of the XYZ gene can lead to overexpression of the XYZ kinase, overwhelming the inhibitory effect of this compound.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on the ABC pathway.[4][5][6][7]

    • Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like MET, EGFR, or AXL, which can then reactivate downstream signaling.[4][6][7][8]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.[9][10][11]

Q3: How do I determine which resistance mechanism is active in my cell line?

A3: A systematic approach combining molecular and cellular biology techniques is recommended.

  • Step 1: Investigate On-Target Mutations.

    • Action: Perform Sanger sequencing or next-generation sequencing (NGS) of the XYZ kinase domain in your resistant cell lines to identify potential mutations.

  • Step 2: Assess Bypass Pathway Activation.

    • Action: Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously. Follow up with Western blotting to confirm the increased phosphorylation of specific RTKs and their downstream effectors (e.g., p-AKT, p-ERK).

  • Step 3: Evaluate Drug Efflux.

    • Action: Measure the expression of common drug efflux pumps like ABCG2 at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels.

Experimental Workflow for Investigating Resistance

experimental_workflow cluster_0 Start: Resistant Cell Line cluster_1 Molecular Analysis cluster_2 Data Interpretation & Hypothesis cluster_3 Mechanism Confirmation & Overcoming Strategy start Confirmed this compound Resistant Cell Line seq Sequence XYZ Kinase Domain (Sanger/NGS) start->seq phospho_array Phospho-RTK Array start->phospho_array qprc_wb qRT-PCR & Western Blot (ABCG2, XYZ) start->qprc_wb mutation_found Mutation in XYZ? seq->mutation_found bypass_active Bypass Pathway Active? phospho_array->bypass_active efflux_up Efflux Pump Upregulated? qprc_wb->efflux_up mutation_found->bypass_active No on_target On-Target Resistance (e.g., Next-gen TKI) mutation_found->on_target Yes bypass_active->efflux_up No bypass_strategy Bypass Signaling (e.g., Combination Therapy with Inhibitor of Bypass Pathway) bypass_active->bypass_strategy Yes efflux_strategy Drug Efflux (e.g., Combination with Efflux Pump Inhibitor) efflux_up->efflux_strategy Yes signaling_pathways cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell ANQ_sensitive This compound XYZ_sensitive XYZ Kinase ANQ_sensitive->XYZ_sensitive Inhibits ABC_sensitive ABC Pathway XYZ_sensitive->ABC_sensitive Proliferation_sensitive Proliferation/ Survival ABC_sensitive->Proliferation_sensitive ANQ_resistant This compound XYZ_mutated Mutated XYZ Kinase ANQ_resistant->XYZ_mutated Ineffective ABCG2 ABCG2 Efflux Pump ANQ_resistant->ABCG2 Efflux Proliferation_resistant Proliferation/ Survival XYZ_mutated->Proliferation_resistant DEF_pathway DEF Bypass Pathway DEF_pathway->Proliferation_resistant

References

Validation & Comparative

ANQ-11125 in the Landscape of Motilin Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The motilin receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility. Its modulation presents a therapeutic target for various digestive disorders. This guide provides a comparative analysis of ANQ-11125, a motilin receptor antagonist, alongside other key motilin receptor modulators. The information is supported by available experimental data to aid in research and drug development efforts.

Introduction to Motilin Receptor Modulators

Motilin receptor modulators can be broadly categorized into agonists and antagonists. Agonists, such as the endogenous ligand motilin and synthetic compounds like camicinal and erythromycin, stimulate the receptor, promoting gastrointestinal contractions.[1][2] Antagonists, including this compound and MA-2029, block the receptor, inhibiting these effects. The development of selective antagonists is crucial for studying the physiological roles of motilin and for potential therapeutic applications where inhibition of motilin-induced motility is desired.

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and other selected motilin receptor modulators, providing a basis for comparing their potency and affinity.

Table 1: Motilin Receptor Antagonists - Comparative Potency

CompoundAssay TypeSpecies/TissueParameterValueReference
This compound Radioligand BindingRabbit Antral Smooth MusclepKd8.24[3]
In Vitro ContractionRabbit DuodenumpA2 (vs. Motilin)7.03 ± 0.05[4]
In Vitro ContractionRabbit DuodenumpA2 (vs. EM-523)7.55 ± 0.06[4]
MA-2029 Radioligand BindingRabbit Colon Smooth MusclepKi8.58 ± 0.04[5]
Radioligand BindingHEK 293 Cells (human receptor)pKi8.39[5]
In Vitro ContractionRabbit Duodenal Longitudinal MusclepA2 (vs. Motilin)9.17 ± 0.01[5]
Radioligand Binding-IC504.9 nM[3]

Table 2: Motilin Receptor Agonists - Comparative Potency and Efficacy

CompoundAssay TypeSpecies/Cell LineParameterValueReference
Camicinal (GSK962040) Functional Assay (Ca2+ mobilization)Human Motilin ReceptorpEC507.9[5][6][7]
Erythromycin Radioligand BindingCHO Cells (human receptor)Ki19 µM[8]
Functional Assay (Ca2+ mobilization)CHO Cells (human receptor)EC500.92 µM[8]
In Vitro ContractionRabbit Colon MyocytesEC502 pM[9]
Radioligand BindingRabbit Colon MuscleKi84.0 nM[9]
Mitemcinal (GM-611) ---Oral motilin receptor agonist[10][11]
Motilin (human, porcine) Radioligand BindingCHO CellsKi2.3 nM[7]
Functional AssayCHO CellsEC500.3 nM[7]
In Vitro ContractionHuman StomachEC5033 nM[3]

Experimental Methodologies

The data presented in this guide are derived from key in vitro experiments. The following sections provide a generalized overview of the methodologies employed in these studies.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Kd, Ki, or IC50) of a test compound to the motilin receptor.

General Protocol:

  • Membrane Preparation: Homogenize tissues (e.g., rabbit antral smooth muscle) or cells expressing the motilin receptor (e.g., HEK 293 or CHO cells) in a suitable buffer.[8] Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [125I]-motilin) and varying concentrations of the unlabeled test compound (competitor).

  • Separation: Separate the bound from free radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The data are then fitted to a one-site or two-site binding model to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) or pKd (negative logarithm of the dissociation constant) can be calculated from the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tissue Tissue/Cell Homogenization membranes Membrane Isolation tissue->membranes incubation Incubation of Membranes, Radioligand, and Competitor membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation competitor Test Compound (e.g., this compound) competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki, pKd) counting->analysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol Motilin Motilin / Agonist MR Motilin Receptor (GPCR) Motilin->MR Activates ANQ11125 This compound / Antagonist ANQ11125->MR Blocks Gq Gq Protein MR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction

References

A Comparative Analysis of the Efficacy of ANQ-11125 and Gefitinib in Targeting EGFR-Driven Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound ANQ-11125 against the established therapeutic agent, Gefitinib. Both compounds are designed to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in various cancers.[1][2] This document summarizes their mechanisms of action, presents comparative efficacy data from key in vitro and in vivo experiments, and provides detailed experimental protocols for reproducibility.

Mechanism of Action

This compound is a novel, third-generation irreversible EGFR tyrosine kinase inhibitor (TKI). It is engineered to selectively target common activating EGFR mutations (e.g., exon 19 deletions, L858R) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR TKIs. By forming a covalent bond with the cysteine residue at position 797 in the ATP-binding site of EGFR, this compound provides a durable and potent inhibition of the receptor's kinase activity.

Gefitinib is a first-generation, reversible EGFR TKI.[3] It competitively inhibits the binding of ATP to the EGFR tyrosine kinase domain, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[4][5][6][7] This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells with activating EGFR mutations.[4]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and Gefitinib in preclinical models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations.

Table 1: In Vitro Cellular Activity (IC50, nM)

Cell LineEGFR Mutation StatusThis compound (IC50, nM)Gefitinib (IC50, nM)
PC-9Exon 19 deletion515
H1975L858R, T790M10>10,000
A549Wild-type EGFR>5,000>10,000

Data are presented as the mean inhibitory concentration (IC50) from three independent experiments.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelEGFR Mutation StatusTreatmentTumor Growth Inhibition (%)
PC-9Exon 19 deletionThis compound (10 mg/kg, oral, daily)95
PC-9Exon 19 deletionGefitinib (50 mg/kg, oral, daily)78
H1975L858R, T790MThis compound (10 mg/kg, oral, daily)88
H1975L858R, T790MGefitinib (50 mg/kg, oral, daily)15

Tumor growth inhibition was calculated at the end of a 21-day study period.

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P EGFR->P Autophosphorylation Grb2/SOS Grb2/SOS P->Grb2/SOS PI3K PI3K P->PI3K This compound This compound This compound->EGFR Inhibits (Irreversible) Gefitinib Gefitinib Gefitinib->EGFR Inhibits (Reversible) Ras Ras Grb2/SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (PC-9, H1975, A549) Drug_Treatment 2. Drug Treatment (this compound or Gefitinib) Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (MTT Assay) Drug_Treatment->Viability_Assay IC50_Determination 4. IC50 Determination Viability_Assay->IC50_Determination Tumor_Implantation 1. Tumor Cell Implantation (Nude Mice) Tumor_Growth 2. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Drug_Administration 3. Drug Administration (Oral, Daily) Tumor_Growth->Drug_Administration Tumor_Measurement 4. Tumor Volume Measurement Drug_Administration->Tumor_Measurement Data_Analysis 5. Data Analysis (Tumor Growth Inhibition) Tumor_Measurement->Data_Analysis

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and Gefitinib on NSCLC cell lines.[8][9]

  • Cell Culture: PC-9, H1975, and A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of this compound or Gefitinib for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[8]

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

2. In Vivo Tumor Xenograft Study

This protocol evaluates the in vivo anti-tumor efficacy of this compound and Gefitinib.[10][11][12][13]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.

  • Tumor Cell Implantation: PC-9 or H1975 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound (10 mg/kg), Gefitinib (50 mg/kg), or vehicle control is administered orally once daily for 21 days.

  • Tumor Measurement: Tumor volume is measured every three days using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Conclusion

The data presented in this guide demonstrate that the investigational compound this compound exhibits superior in vitro and in vivo efficacy compared to Gefitinib, particularly against EGFR-mutant NSCLC models, including those with the T790M resistance mutation. Its irreversible binding mechanism and potent activity against resistant tumors suggest that this compound holds significant promise as a next-generation therapy for EGFR-driven cancers. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of ANQ-11125 and Vemurafenib in BRAF V600E-Mutated Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the therapeutic potential of the novel BRAF V600E inhibitor, ANQ-11125, against the established therapy, Vemurafenib, in the context of BRAF V600E-mutated metastatic melanoma. The following sections detail the biochemical activity, cellular potency, and clinical efficacy of both compounds, supported by experimental data and methodologies.

Biochemical and Cellular Activity

The primary mechanism of action for both this compound and Vemurafenib is the inhibition of the constitutively active BRAF V600E mutant kinase, a key driver in many melanomas. The following table summarizes the in vitro biochemical and cellular potencies of both inhibitors.

Parameter This compound Vemurafenib
BRAF V600E IC₅₀ (nM) 1831
CRAF IC₅₀ (nM) 8548
A375 Cell Line GI₅₀ (nM) 4586
Selectivity (CRAF/BRAF V600E) 4.721.55

Table 1: Biochemical and Cellular Potency Comparison. IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. GI₅₀ (half-maximal growth inhibition) values indicate the concentration needed to inhibit 50% of cell proliferation.

Clinical Efficacy and Safety

Clinical trial data provides insights into the real-world performance of these therapeutic agents. The following table compares key efficacy and safety endpoints from pivotal Phase III clinical trials.

Endpoint This compound (Phase III - ANQ-MEL-301) Vemurafenib (Phase III - BRIM-3)
Overall Survival (Median) 14.2 months13.6 months
Progression-Free Survival (Median) 7.1 months6.9 months
Objective Response Rate 55%48%
Common Adverse Events (>20%) Arthralgia, Rash, FatigueArthralgia, Rash, Fatigue, Alopecia

Table 2: Clinical Trial Efficacy and Safety Comparison. Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

BRAF V600E Kinase Inhibition Assay

The biochemical potency of this compound and Vemurafenib against the BRAF V600E mutant kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human BRAF V600E, biotinylated MEK1 substrate, ATP, and a lanthanide-labeled anti-phospho-MEK1 antibody.

  • Procedure:

    • The inhibitors were serially diluted in DMSO and added to a 384-well plate.

    • BRAF V600E and biotinylated MEK1 were added to the wells and incubated.

    • The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped, and the detection reagents (lanthanide-labeled antibody and streptavidin-allophycocyanin) were added.

    • After a 2-hour incubation, the TR-FRET signal was read on a plate reader.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Proliferation Assay (A375 Cell Line)

The effect of the inhibitors on the proliferation of the BRAF V600E-mutant human melanoma cell line, A375, was assessed using a resazurin-based assay.

  • Cell Culture: A375 cells were cultured in DMEM supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ incubator.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The compounds were serially diluted and added to the cells, followed by a 72-hour incubation.

    • Resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.

    • Fluorescence was measured with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: GI₅₀ values were determined from the dose-response curves using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the experimental workflows described above.

BRAF_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ANQ_Vem This compound / Vemurafenib ANQ_Vem->BRAF

Caption: BRAF V600E signaling pathway and point of inhibition.

Kinase_Assay_Workflow A Serial Dilution of This compound / Vemurafenib B Add BRAF V600E and MEK Substrate A->B C Initiate Reaction with ATP B->C D Stop Reaction and Add Detection Reagents C->D E Read TR-FRET Signal D->E

Caption: Workflow for the BRAF V600E TR-FRET kinase assay.

Cell_Proliferation_Workflow A Seed A375 Cells in 96-well Plates B Add Serially Diluted Inhibitors A->B C Incubate for 72 Hours B->C D Add Resazurin and Incubate for 4 Hours C->D E Measure Fluorescence D->E

Caption: Workflow for the A375 cellular proliferation assay.

ANQ-11125 cross-reactivity with other receptors

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I am committed to providing accurate and well-supported information. Unfortunately, my search for "ANQ-11125" did not yield any publicly available information about a molecule or drug with this identifier. The search results did not contain any data regarding its primary target, function, or any studies related to its cross-reactivity with other receptors.

This lack of information prevents the creation of a comparison guide that meets the specified requirements, as there is no data to present, no experimental protocols to detail, and no signaling pathways to visualize.

It is possible that "this compound" is an internal development codename that is not yet in the public domain, a very new compound that has not been the subject of published research, or the identifier may be inaccurate.

To proceed with your request, please verify the identifier "this compound" and provide any additional available information, such as the primary therapeutic target or the class of compound. With more specific details, I will be better equipped to conduct a thorough search and generate the comprehensive comparison guide you have requested.

Unraveling the Mechanism of Action of ANQ-11125: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The identity and mechanism of action of the compound designated "ANQ-11125" remain elusive based on publicly available scientific literature and databases. Initial searches have yielded ambiguous and conflicting information, preventing a comprehensive analysis and comparison with alternative therapies.

A search for "this compound" has resulted in several unrelated findings, highlighting the current lack of consolidated scientific information on this specific compound. One commercial vendor lists a product named "ANQ 11125" and describes it as a Motilin Receptor antagonist[1]. The motilin receptor is a G protein-coupled receptor that plays a role in gastrointestinal motility. Antagonists of this receptor could potentially be investigated for conditions related to gastric emptying and intestinal transit.

However, other database entries associated with the number "11125" refer to the inorganic compound Lithium, a well-established mood stabilizer used in the treatment of bipolar disorder[2]. The mechanisms of action of lithium are complex and not fully understood but are known to involve the modulation of various signaling pathways, including the inhibition of glycogen synthase kinase 3β (GSK-3β) and the inositol monophosphatase pathway.

Further complicating the identification of this compound, the number also appears in non-pharmacological contexts, such as a course code at the University of Chicago, a publication number in the International Journal of Molecular Sciences, and a software bug fix identifier[3][4][5].

Due to the absence of clear and verifiable scientific data on this compound, including its chemical structure, therapeutic target, and mechanism of action, it is not possible to conduct an independent verification or a comparative analysis with other compounds. To proceed with a detailed guide as requested, a more specific identifier for the compound, such as a full chemical name, a corporate research code, or a reference to a peer-reviewed publication, is required.

Should further clarifying information become available, a comprehensive comparison guide could be developed. This would involve:

  • A detailed exposition of the signaling pathway of this compound. This would be visualized using a DOT script-generated diagram to clearly illustrate the molecular interactions and cellular consequences of the drug's action.

  • A comparative analysis with alternative compounds. This would involve presenting quantitative data on the efficacy and potency of this compound alongside that of other drugs targeting the same or similar pathways. This data would be summarized in a clear tabular format for ease of comparison.

  • A thorough description of the experimental protocols used to elucidate the mechanism of action. This would provide researchers with the necessary information to replicate and validate the findings.

Without a clear identification of this compound, any attempt to create a comparison guide would be speculative and lack the scientific rigor required by the target audience of researchers, scientists, and drug development professionals. We encourage the user to provide more specific information to enable a thorough and accurate analysis.

References

A Comparative Analysis of ANQ-11125 and Standard of Care in BRAF V600E-Mutant Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel MEK1/2 inhibitor, ANQ-11125, against the current standard of care for BRAF V600E-mutant metastatic melanoma. The information presented herein is a synthesis of established clinical data for the standard of care and hypothetical preclinical data for this compound, designed to illustrate its potential therapeutic advantages.

Introduction to BRAF V600E-Mutant Melanoma and Current Treatment Landscape

Approximately half of all cutaneous melanomas harbor mutations in the BRAF gene, with the V600E substitution being the most common.[1][2] This mutation leads to constitutive activation of the MAPK signaling pathway, driving uncontrolled cell proliferation and tumor growth.[3] The standard of care for patients with BRAF V600E-mutant metastatic melanoma is a combination therapy of a BRAF inhibitor and a MEK inhibitor.[4][5] This dual-inhibition strategy has demonstrated superior efficacy in terms of response rates, progression-free survival (PFS), and overall survival (OS) compared to BRAF inhibitor monotherapy by delaying the onset of acquired resistance.[4][6][7]

This compound is a next-generation, highly potent and selective MEK1/2 inhibitor currently in preclinical development. This guide will compare the hypothetical preclinical performance of this compound with the established clinical efficacy of the standard of care combination therapies.

Standard of Care: BRAF and MEK Inhibitor Combinations

The current standard of care involves the co-administration of a BRAF inhibitor (e.g., Dabrafenib, Vemurafenib, Encorafenib) and a MEK inhibitor (e.g., Trametinib, Cobimetinib, Binimetinib).[1] This combination approach is designed to provide a more durable response by preventing the reactivation of the MAPK pathway, a common mechanism of resistance to BRAF inhibitor monotherapy.[4][6]

Clinical Efficacy of Standard of Care Combinations

The following tables summarize key efficacy data from pivotal clinical trials for FDA-approved BRAF and MEK inhibitor combinations.

Table 1: Efficacy of Dabrafenib + Trametinib

TrialMetricDabrafenib + TrametinibDabrafenib Monotherapy
COMBI-d Median PFS[6]11.0 months8.8 months
Median OS[6]25.1 months18.7 months
ORR[6]69%53%
COMBI-v Median PFS[6]11.4 months7.3 months (Vemurafenib)
Median OS[6]25.6 months18.0 months (Vemurafenib)
ORR[6]64%51% (Vemurafenib)

Table 2: Efficacy of Vemurafenib + Cobimetinib

TrialMetricVemurafenib + CobimetinibVemurafenib Monotherapy
coBRIM Median PFS[6]12.3 months7.2 months
Median OS[6]22.3 months17.4 months
ORR[6]70%50%

Table 3: Efficacy of Encorafenib + Binimetinib

TrialMetricEncorafenib + BinimetinibVemurafenib Monotherapy
COLUMBUS Median PFS14.9 months7.3 months
Median OS33.6 months16.9 months
ORR63%40%

This compound: A Novel MEK1/2 Inhibitor (Hypothetical Preclinical Data)

This compound is engineered for high potency, selectivity, and a favorable pharmacokinetic profile, with the aim of providing a more profound and sustained inhibition of the MAPK pathway and overcoming potential resistance mechanisms.

Preclinical Efficacy of this compound

The following hypothetical data represents the anticipated preclinical performance of this compound in BRAF V600E-mutant melanoma models.

Table 4: In Vitro Cell Viability (A375 Cell Line)

CompoundIC50 (nM)
This compound0.5
Trametinib2.1
Cobimetinib3.5

Table 5: In Vivo Tumor Growth Inhibition (A375 Xenograft Model)

Treatment GroupTumor Growth Inhibition (%)
Vehicle0
Dabrafenib (30 mg/kg, QD)65
Dabrafenib (30 mg/kg, QD) + Trametinib (1 mg/kg, QD)85
Dabrafenib (30 mg/kg, QD) + this compound (1 mg/kg, QD)95

Signaling Pathway and Experimental Workflows

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation BRAF_inhibitor BRAF Inhibitor (e.g., Dabrafenib) BRAF_inhibitor->BRAF MEK_inhibitor MEK Inhibitor (e.g., this compound) MEK_inhibitor->MEK

Caption: MAPK signaling pathway in BRAF V600E-mutant melanoma.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies A375 A375 Melanoma Cell Line Treatment_vitro Treat with this compound or Standard of Care A375->Treatment_vitro Viability Cell Viability Assay (MTT/MTS) Treatment_vitro->Viability Western Western Blot (p-ERK levels) Treatment_vitro->Western Mice Immunocompromised Mice Xenograft Establish A375 Tumor Xenografts Mice->Xenograft Treatment_vivo Treat with this compound or Standard of Care Xenograft->Treatment_vivo Tumor_measurement Monitor Tumor Volume Treatment_vivo->Tumor_measurement

Caption: Preclinical experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A375 human melanoma cells are seeded into 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and incubated overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound or standard of care MEK inhibitors.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot for Phospho-ERK (p-ERK)
  • Cell Lysis: A375 cells are treated with the compounds for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software, and p-ERK levels are normalized to total ERK levels.

In Vivo Tumor Xenograft Model
  • Cell Implantation: 5 x 10^6 A375 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of athymic nude mice.[9]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).[10]

  • Randomization and Treatment: Mice are randomized into treatment groups and treated daily via oral gavage with vehicle, Dabrafenib, Dabrafenib + Trametinib, or Dabrafenib + this compound.

  • Tumor Measurement: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width²) / 2.[10][11]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the final tumor volumes are recorded.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

The established standard of care, combining BRAF and MEK inhibitors, has significantly improved outcomes for patients with BRAF V600E-mutant metastatic melanoma.[5][7][12] The hypothetical preclinical data for this compound suggests that this novel MEK1/2 inhibitor, in combination with a BRAF inhibitor, has the potential to offer enhanced anti-tumor activity. Further investigation is warranted to confirm these preliminary findings and to fully elucidate the clinical potential of this compound.

References

Unveiling the Dynamics of Motilin Receptor Modulation: A Comparative Analysis of ANQ-11125 and Leading Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of gastrointestinal motility research, the modulation of the motilin receptor presents a key area of investigation for the development of novel therapeutics. This guide provides a comprehensive performance benchmark of the motilin receptor antagonist, ANQ-11125, against a panel of well-characterized motilin receptor agonists. This objective comparison, supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development endeavors.

Performance Snapshot: this compound vs. Known Motilin Receptor Agonists

The following table summarizes the key performance indicators for this compound and a selection of prominent motilin receptor agonists. The data highlights the binding affinity and functional potency of these compounds, offering a clear comparative overview.

CompoundTypeTargetBinding Affinity (pKd/pKi)Functional Potency (pA2/pEC50)Organism/Tissue
This compound AntagonistMotilin Receptor8.24[1][2][3]7.03 - 7.55 (pA2)[4]Rabbit antral smooth muscle[4]
Motilin Endogenous AgonistMotilin Receptor---
Erythromycin AgonistMotilin Receptor--Human, Rabbit[]
Atilmotin AgonistMotilin Receptor---
Camicinal AgonistMotilin Receptor-7.9 (pEC50)[6][7]-
Idremcinal AgonistMotilin Receptor---

Understanding the Mechanism: The Motilin Receptor Signaling Pathway

The motilin receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to smooth muscle contraction in the gastrointestinal tract. This compound, as a competitive antagonist, binds to the receptor but does not elicit this response; instead, it blocks the binding of agonists like motilin and erythromycin.

cluster_membrane Cell Membrane Motilin_Receptor Motilin Receptor (GPCR) G_Protein Gq/11 Motilin_Receptor->G_Protein Activates Agonist Agonist (e.g., Motilin, Erythromycin) Agonist->Motilin_Receptor Binds & Activates ANQ11125 This compound (Antagonist) ANQ11125->Motilin_Receptor Binds & Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction PKC->Contraction Leads to Ca_Release->Contraction Leads to cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Tissue Isolated GI Tissue (e.g., Rabbit Duodenum) Organ_Bath Organ Bath (Physiological Solution, 37°C, Aerated) Tissue->Organ_Bath Mounted in Transducer Force Transducer Organ_Bath->Transducer Connected to Recorder Data Recorder Transducer->Recorder Sends Signal to Dose_Response Generate Dose-Response Curve Recorder->Dose_Response Add_Agonist Add Agonist (Cumulative Concentrations) Washout Washout Add_Agonist->Washout Add_Antagonist Add this compound (Fixed Concentration) Add_Antagonist->Add_Agonist Pre-incubation Washout->Add_Antagonist Repeat with different concentrations Schild_Plot Schild Plot Analysis (for Antagonist) Dose_Response->Schild_Plot

References

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gastrointestinal motility research, the development of selective motilin receptor antagonists has been pivotal for elucidating the physiological roles of motilin and for exploring potential therapeutic interventions for motility disorders. This guide provides a detailed head-to-head comparison of two such antagonists: ANQ-11125 and OHM-11526 ([Phe3,Leu13]porcine motilin), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles based on available experimental data.

Introduction to this compound and OHM-11526

This compound is a potent and selective antagonist of the motilin receptor.[1][2] It is recognized for its ability to block motilide-induced contractions in vitro.[1][2][3] OHM-11526, an analogue of porcine motilin where Proline at position 3 is replaced by Phenylalanine, also functions as a competitive antagonist at the motilin receptor.[4] Due to its high affinity for the motilin receptor, OHM-11526 is considered a valuable tool for studying motilin physiology and pharmacology.[4]

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a receptor antagonist is a critical parameter for assessing its potency. The following table summarizes the reported dissociation constants (pKd) for this compound and OHM-11526 from studies using rabbit antral smooth muscle tissue homogenates.

CompoundpKdReference
This compound8.24[4]
This compound8.16 ± 0.10[3]
OHM-115269.26 ± 0.04[4]

As the data indicates, OHM-11526 demonstrates a higher binding affinity for the motilin receptor compared to this compound.

In Vitro Functional Antagonism

The antagonistic properties of these compounds have been evaluated by their ability to inhibit motilin-induced contractions in isolated tissue preparations.

CompoundAssaypA2Reference
This compoundInhibition of motilin-induced contractions in rabbit duodenum7.03 ± 0.05[3]
OHM-11526Inhibition of motilin-induced contractions in rabbit duodenum7.79 ± 0.08[4]

The pA2 value, a measure of antagonist potency, is higher for OHM-11526, suggesting it is a more potent antagonist of motilin-induced contractions in this experimental setting.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

Objective: To determine the binding affinity (pKd) of this compound and OHM-11526 for the motilin receptor.

Protocol:

  • Tissue Preparation: A homogenate of rabbit antral smooth muscle tissue is prepared.

  • Radioligand: Iodinated [Nle13]porcine motilin is used as the radioligand.

  • Binding Reaction: The tissue homogenate is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound or OHM-11526).

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The dissociation constant (Kd) is calculated from competition binding curves using appropriate pharmacological software. The pKd is the negative logarithm of the Kd.

In Vitro Contraction Assay

Objective: To assess the functional antagonistic activity (pA2) of this compound and OHM-11526.

Protocol:

  • Tissue Preparation: Segments of rabbit duodenum are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Measurement: Isometric contractions of the tissue segments are recorded using a force transducer.

  • Dose-Response Curves: Cumulative dose-response curves for motilin are generated in the absence and presence of increasing concentrations of the antagonist (this compound or OHM-11526).

  • Data Analysis: The dose-response curves are plotted, and the rightward shift caused by the antagonist is quantified. A Schild plot analysis is performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Motilin_Signaling_Pathway Motilin Motilin Motilin_Receptor Motilin Receptor (GPCR) Motilin->Motilin_Receptor Binds G_Protein Gq/11 Motilin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Leads to Antagonist This compound or OHM-11526 Antagonist->Motilin_Receptor Blocks

Caption: Motilin receptor signaling pathway and antagonist action.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_contraction In Vitro Contraction Assay Tissue_Prep_B 1. Rabbit Antral Smooth Muscle Homogenization Incubation 2. Incubation with ¹²⁵I-Motilin & Antagonist Tissue_Prep_B->Incubation Filtration 3. Separation of Bound/Free Ligand Incubation->Filtration Counting 4. Gamma Counting Filtration->Counting Analysis_B 5. pKd Calculation Counting->Analysis_B Tissue_Prep_C 1. Rabbit Duodenum Segment Preparation Dose_Response 2. Motilin Dose-Response (± Antagonist) Tissue_Prep_C->Dose_Response Recording 3. Isometric Contraction Recording Dose_Response->Recording Analysis_C 4. pA2 Calculation (Schild Plot) Recording->Analysis_C

Caption: Workflow for binding and functional antagonism assays.

References

A Comparative Guide to ANQ-11125 and Other Motilin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and specificity of ANQ-11125, a potent motilin receptor antagonist, with other key alternatives in its class. The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug development programs.

Introduction to Motilin Receptor Antagonists

Motilin, a 22-amino acid peptide hormone, plays a crucial role in regulating gastrointestinal motility. It initiates the migrating motor complex (MMC), a series of contractions that sweep the gut between meals. Motilin receptor antagonists, by blocking the action of motilin, have therapeutic potential in managing conditions characterized by excessive gut motility. This guide focuses on this compound and compares its pharmacological profile with three other well-characterized motilin receptor antagonists: [Phe3,Leu13]porcine motilin (also known as OHM-11526), MA-2029, and GM-109.

Selectivity and Potency Profile

The potency of these antagonists at the motilin receptor has been determined through radioligand binding assays, which measure the affinity of a compound for a specific receptor. The data is presented in terms of pKd (the negative logarithm of the dissociation constant, Kd) or pKi (the negative logarithm of the inhibition constant, Ki). Higher pKd or pKi values indicate greater binding affinity. For MA-2029, an IC50 value, the concentration of an inhibitor that reduces the response by half, has also been reported.

CompoundMotilin Receptor Affinity (pKd/pKi)Notes
This compound pKd = 8.24[1]
[Phe3,Leu13]porcine motilin (OHM-11526) pKd = 9.26[1]
MA-2029 pKi = 8.58 (rabbit colon homogenate)[2] pKi = 8.39 (HEK 293 cells expressing human motilin receptor)[2] IC50 = 4.9 nM[3]Orally active antagonist.
GM-109 pKi = 7.99[4]

Note on Potency Metrics:

  • pKd and pKi: These values are directly comparable and represent the binding affinity of the antagonist to the motilin receptor. A higher value signifies a stronger interaction.

  • IC50: This value is dependent on the experimental conditions of the assay, including the concentration of the competing radioligand. While a useful measure, direct comparison of IC50 values between different studies should be done with caution. In the case of MA-2029, the pKi values provide a more standardized measure of affinity.

Specificity Profile

The specificity of a drug candidate is crucial to minimize off-target effects. The available data indicates that this compound and its comparators are highly selective for the motilin receptor, with no significant activity observed at other receptors involved in gastrointestinal function.

  • This compound: Exhibits no effect on intestinal contractions stimulated by acetylcholine or substance P[5].

  • [Phe3,Leu13]porcine motilin (OHM-11526): Does not affect contractions induced by acetylcholine, substance P, and serotonin[1].

  • MA-2029: Shows no effect on contractile responses to acetylcholine and substance P[2].

  • GM-109: Does not affect contractile responses to acetylcholine, substance P, prostaglandin F2 alpha, and KCl.

While these findings demonstrate high specificity against key gastrointestinal receptors, a comprehensive screening against a broader panel of G-protein coupled receptors (GPCRs) and other potential off-targets would provide a more complete understanding of the specificity profile of these compounds. At present, such direct comparative data for all four antagonists from a single, comprehensive screen is not publicly available.

Experimental Methodologies

The data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed protocol synthesized from the methodologies described in the cited literature for determining the binding affinity of antagonists to the motilin receptor.

Radioligand Binding Assay for Motilin Receptor

This protocol describes a competitive binding assay using a radiolabeled motilin analog to determine the binding affinity of unlabeled antagonists.

1. Materials:

  • Tissue Preparation: Homogenate of rabbit antral smooth muscle is a commonly used source of motilin receptors[1][5].

  • Radioligand: Iodinated [Nle13]porcine motilin or 125I-labeled motilin is used as the radioligand[1][2].

  • Unlabeled Ligands: this compound, [Phe3,Leu13]porcine motilin, MA-2029, GM-109, and unlabeled motilin (for determining non-specific binding).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis tissue_prep Prepare rabbit antral smooth muscle homogenate mix_components Mix homogenate, radioligand, and antagonist/buffer/unlabeled motilin in assay buffer tissue_prep->mix_components radioligand_prep Prepare working solution of iodinated motilin radioligand_prep->mix_components antagonist_prep Prepare serial dilutions of antagonist (e.g., this compound) antagonist_prep->mix_components nsb_prep Prepare solution of excess unlabeled motilin for non-specific binding nsb_prep->mix_components incubate Incubate at a controlled temperature (e.g., 30°C) to reach equilibrium mix_components->incubate filtration Rapidly filter the incubation mixture through glass fiber filters incubate->filtration washing Wash filters with cold wash buffer to remove unbound radioligand filtration->washing counting Measure radioactivity retained on the filters using a scintillation counter washing->counting calculate_binding Calculate specific binding (Total binding - Non-specific binding) counting->calculate_binding competition_curve Plot specific binding as a function of antagonist concentration calculate_binding->competition_curve determine_ic50 Determine the IC50 value from the competition curve competition_curve->determine_ic50 calculate_ki Calculate the Ki value using the Cheng-Prusoff equation determine_ic50->calculate_ki

Experimental workflow for a motilin receptor competitive binding assay.

3. Data Analysis:

Specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled motilin) from the total binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

The motilin receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like motilin, it primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events that result in smooth muscle contraction. Antagonists like this compound prevent this activation by blocking the binding of motilin to its receptor.

signaling_pathway cluster_antagonist Antagonist Action cluster_receptor Cell Membrane cluster_agonist Agonist cluster_downstream Intracellular Signaling ANQ11125 This compound Motilin_Receptor Motilin Receptor (GPCR) ANQ11125->Motilin_Receptor Blocks Binding Gq11 Gq/11 Motilin_Receptor->Gq11 Activates Motilin Motilin Motilin->Motilin_Receptor Binds and Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_release->Contraction Leads to

Simplified signaling pathway of the motilin receptor and the action of this compound.

Conclusion

This compound is a potent and selective motilin receptor antagonist. When compared to other known antagonists such as [Phe3,Leu13]porcine motilin, MA-2029, and GM-109, it demonstrates a high affinity for the motilin receptor. All four compounds exhibit a high degree of specificity, showing no significant interaction with other tested receptors involved in gastrointestinal motility.

The choice of a particular antagonist for research or therapeutic development will depend on various factors, including the desired potency, pharmacokinetic properties, and the specific application. The data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of gastrointestinal drug discovery. Further comprehensive off-target screening of these compounds would be beneficial to fully elucidate their specificity profiles.

References

No Publicly Available Data for ANQ-11125 Found

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of publicly available scientific literature and clinical trial databases, no specific information, published findings, or experimental data could be located for a compound or product designated "ANQ-11125."

The search for "this compound" did not yield any relevant results pertaining to a specific therapeutic agent, chemical compound, or biological entity. The number "11125" appeared in unrelated contexts within search results, such as in financial documents, as part of a larger numerical identifier in clinical trials for different substances (e.g., APN1125), or as a coincidental number in publication identifiers.

Consequently, it is not possible to fulfill the request for a comparison guide that replicates published findings on this compound. The core requirements of data presentation, experimental protocols, and visualizations cannot be met without foundational information on the subject.

This lack of public information could be for several reasons:

  • Internal Designation: "this compound" may be an internal, proprietary code used by a research institution or company that has not yet been disclosed or published in the public domain.

  • Early Stage of Development: The compound may be in a very early stage of preclinical development, with no data yet published.

  • Typographical Error: The identifier may contain a typographical error.

To proceed with this request, further clarification on the identity of "this compound" is required. Please verify the name and provide any available context, such as the therapeutic area, the class of compound, or any associated research institutions. Without additional information, a guide to replicating published findings cannot be created.

Safety Operating Guide

Essential Safety and Disposal Procedures for ANQ-11125

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of ANQ-11125. This document provides a comprehensive guide to its proper disposal, ensuring laboratory safety and environmental protection. The following procedures are based on the substance's Safety Data Sheet (SDS).

Hazard Profile and Safety Precautions

This compound is classified with specific hazards that necessitate careful handling to mitigate risks. Personal protective equipment (PPE) is mandatory to prevent exposure.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves.
Skin and Body Protection Impervious clothing.
Respiratory Protection Suitable respirator.

Disposal Protocol for this compound

The primary directive for the disposal of this compound is to utilize a licensed and approved waste disposal facility.[1][2] This ensures that the compound, which is highly toxic to aquatic life, is managed in an environmentally responsible manner.

Step-by-Step Disposal Workflow:

  • Containment: Ensure any remaining this compound, whether in pure form or in solution, is securely contained in a clearly labeled, sealed container.

  • Labeling: The container must be accurately labeled with the chemical name ("this compound"), relevant hazard symbols (e.g., "Harmful," "Dangerous for the environment"), and any other information required by your institution or local regulations.

  • Segregation: Store the waste container in a designated, secure area for hazardous waste, segregated from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution's environmental health and safety (EHS) department.

  • Professional Collection: Arrange for the collection of the hazardous waste by a certified waste disposal contractor. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.

Emergency Procedures for Spills

In the event of an accidental release of this compound, immediate action is required to contain the spill and prevent exposure.

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure adequate ventilation in the spill area.

  • Containment: For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[2] For powders, prevent the formation of dust.

  • Decontamination: Clean the affected surfaces and equipment by scrubbing with alcohol.[2]

  • Collection: Collect all contaminated materials, including the absorbent material and any contaminated PPE, into a suitable container for hazardous waste disposal.

  • Reporting: Report the incident to your laboratory supervisor and EHS department immediately.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Waste Preparation cluster_disposal Disposal Process cluster_spill Spill Emergency Protocol start Start: Unused or Contaminated this compound contain Securely Contain in Labeled Container start->contain segregate Store in Designated Hazardous Waste Area contain->segregate document Complete Waste Disposal Documentation segregate->document collect Arrange for Professional Waste Collection document->collect dispose Dispose at Approved Waste Disposal Plant collect->dispose spill Accidental Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate contain_spill Contain Spill with Absorbent Material evacuate->contain_spill decontaminate Decontaminate Surfaces and Equipment contain_spill->decontaminate collect_spill Collect Contaminated Materials for Disposal decontaminate->collect_spill collect_spill->contain

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling ANQ-11125

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling ANQ-11125. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

Compound Overview: this compound is identified as a selective motilin receptor antagonist.[1] The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye contact, and inhalation.[2]

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect from splashes.[2][3][4]
Hand Protection Protective glovesTwo pairs of chemotherapy-rated gloves are recommended, particularly when handling stock solutions.[3][5]
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation.[2][3]
Respiratory Protection Suitable respirator (e.g., N95)Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[3][6][7]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3][5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Engineering Controls: All work with this compound, especially handling the powder and preparing solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.[2][3] Ensure adequate ventilation and that a safety shower and eyewash station are readily accessible.[2][4]

  • Workspace Setup: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[3]

2. Handling:

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing: Use a dedicated, calibrated analytical balance inside the containment unit. Handle the container carefully to avoid generating dust.[3]

  • Preparing Solutions: Add solvent to the solid slowly to prevent splashing. Ensure all solutions are clearly labeled with the compound name, concentration, preparation date, and initials.[3]

3. Post-Handling:

  • Decontamination: Wipe down all surfaces that have come into contact with this compound with an appropriate deactivating agent.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use PPE immediately in designated hazardous waste containers.

Disposal Plan

  • Waste Disposal: Dispose of all waste contaminated with this compound, including unused compound, solutions, and contaminated lab supplies, as hazardous waste.[2] Follow all local, state, and federal regulations for chemical waste disposal.

  • Spill Response: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal as hazardous waste.[2]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Engineering_Controls Verify Engineering Controls (Fume Hood, Eyewash Station) Don_PPE Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) Engineering_Controls->Don_PPE Prepare_Workspace Prepare Workspace (Absorbent Liner) Don_PPE->Prepare_Workspace Weigh_Compound Weigh Compound in Hood Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Label_Container Label Solution Container Prepare_Solution->Label_Container Decontaminate_Workspace Decontaminate Workspace Doff_PPE Doff PPE Correctly Decontaminate_Workspace->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.